Technical Documentation Center

1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE
  • CAS: 1171013-54-9

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole

Executive Summary The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern rational drug design[1]. Among these privileged motifs, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern rational drug design[1]. Among these privileged motifs, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS: 1171013-54-9) has emerged as a critical building block in the development of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and anti-parasitic agents[1][2]. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the causality behind its metabolic advantages, and a self-validating protocol for its regioselective synthesis.

Structural and Physicochemical Properties

The addition of a 2,2-difluoroethyl group to the pyrazole core fundamentally alters the electronic distribution and lipophilicity of the molecule. Understanding these parameters is essential for predicting pharmacokinetics (PK) and target engagement.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound[3]:

PropertyValueDerivation / Source
CAS Registry Number 1171013-54-9Chemical Data[3]
Molecular Formula C6H8F2N2Chemical Data[3]
Molecular Weight 146.14 g/mol Chemical Data[3]
Predicted Boiling Point 175.1 ± 40.0 °CComputational[3]
Predicted Density 1.20 g/cm³Computational[3]
Estimated pKa (conjugate acid) 1.0 – 1.5Inductive Effect (-I) Modeling
Estimated LogP 1.5 – 2.0Lipophilicity Modeling
The "Fluorine Effect" on pKa and Permeability

The unsubstituted pyrazole ring typically exhibits a pKa of approximately 2.5 (conjugate acid). While the 3-methyl group exerts a mild electron-donating effect (+I) that marginally increases basicity, the N-alkylation with a 2,2-difluoroethyl group introduces a profound electron-withdrawing inductive effect (-I) driven by the geminal fluorines[1]. This pulls electron density away from the pyrazole nitrogen, significantly lowering the pKa to an estimated 1.0–1.5. Consequently, the molecule remains entirely unprotonated at physiological pH (7.4), which prevents lysosomal trapping and ensures high passive membrane permeability.

Metabolic Stability and Pharmacokinetics

Alkyl groups on heteroaromatics are classic liabilities for Cytochrome P450 (CYP)-mediated N-dealkylation. The alpha-carbon of a standard N-ethyl group is highly susceptible to hydrogen abstraction and subsequent hydroxylation, leading to hemiaminal formation and rapid clearance.

By substituting two hydrogens on the beta-carbon with fluorine atoms, the electron density of the adjacent alpha-carbon is significantly reduced. This increases the bond dissociation energy (BDE) of the alpha-C-H bonds, fortifying the molecule against CYP-mediated oxidation[2].

The "Goldilocks" Balance: The 2,2-difluoroethyl group is highly favored in lead optimization because it reduces microsomal turnover effectively without incurring the extreme lipophilicity and potential toxicity penalties associated with a fully fluorinated trifluoroethyl (-CH2CF3) group[2].

MetabolicStability A N-Ethyl Pyrazole (Standard Alkyl) B CYP450 Oxidation (alpha-carbon) A->B C Rapid N-Dealkylation (High Clearance) B->C D N-(2,2-Difluoroethyl) Pyrazole E Fluorine Inductive Effect (Blocks alpha-oxidation) D->E F Metabolic Stability (Prolonged Half-life) E->F

Comparative metabolic pathway demonstrating CYP450 blockade by the difluoroethyl group.

Regioselective Synthetic Methodology

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole requires strict control over regioselectivity due to the tautomeric nature of the 3-methyl-1H-pyrazole starting material. The following protocol is designed as a self-validating system to maximize the yield of the desired 3-methyl isomer over the 5-methyl byproduct.

Step-by-Step Protocol
  • Preparation: Dissolve 3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) portion-wise.

    • Causality Note: Cs₂CO₃ is selected over NaH or K₂CO₃ because the large, diffuse Cs⁺ cation coordinates weakly with the pyrazolate anion. This creates a "naked" nucleophile that is highly sensitive to steric hindrance, directing subsequent alkylation to the less sterically hindered nitrogen (N1, adjacent to the hydrogen rather than the methyl group).

  • Alkylation: Add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise.

    • Causality Note: The triflate is an exceptional leaving group, allowing the reaction to proceed rapidly at lower temperatures (0 °C to RT). Lower temperatures kinetically favor the formation of the less hindered 3-methyl regioisomer.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

SynthesisWorkflow A 3-Methyl-1H-pyrazole + DMF Solvent B Deprotonation (Cs2CO3, 0 °C) A->B C Alkylation (2,2-Difluoroethyl triflate) B->C D Regioisomer Mixture (3-methyl + 5-methyl) C->D E Silica Gel Chromatography (Hexane/EtOAc) D->E F Target Compound: 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole E->F

Regioselective synthesis workflow for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

References

  • Title : Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole

A Technical Guide for Structural Biologists and Drug Development Professionals As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I frequently encounter the unique challenges posed by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Biologists and Drug Development Professionals

As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I frequently encounter the unique challenges posed by fluorinated heterocycles. The compound 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS: 1171013-54-9) is a highly versatile scaffold used extensively in the design of modern pharmaceuticals and agrochemicals. The introduction of the 2,2-difluoroethyl group provides a unique conformational space, enhancing lipophilicity and metabolic stability while acting as a bioisostere for various functional groups.

However, determining the precise 3D crystal structure of this molecule presents a distinct set of physicochemical and crystallographic hurdles. This whitepaper details the causality behind our experimental choices, providing a self-validating methodology for the robust structural analysis of this critical pyrazole derivative.

The Crystallographic Challenge: The "Fluorine Rotor" Effect

The primary challenge in analyzing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is twofold:

  • Phase State: Low-molecular-weight alkylated pyrazoles are often oils or low-melting-point solids at standard temperature and pressure (STP).

  • Conformational Flexibility: The −CHF2​ group is notorious for exhibiting dynamic rotational disorder (the "fluorine rotor" effect) or static positional disorder within the crystal lattice.

To achieve unambiguous proof of regiochemistry and structural conformation—a critical requirement in drug development 1[1]—we must employ specialized techniques. Standard solvent evaporation is insufficient. Instead, we rely on either in situ cryo-crystallization of the neat liquid or the synthesis of highly crystalline derivatives (e.g., 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid) 2[2].

Experimental Methodology: Self-Validating Structural Workflow

To ensure trustworthiness and reproducibility, the following protocol describes the in situ cryo-crystallization and subsequent X-ray diffraction (XRD) analysis. Every step is designed to minimize thermal artifacts and isolate the true electron density of the fluorinated moiety.

Step-by-Step Protocol: In Situ Cryo-Crystallization and Data Collection
  • Sample Preparation & Capillary Loading:

    • Draw the neat liquid compound into a 0.3 mm thin-walled Lindemann glass capillary via capillary action.

    • Flame-seal both ends to prevent evaporation and moisture ingress.

    • Causality: Sealing prevents sublimation under the nitrogen stream and protects the potentially hygroscopic pyrazole nitrogen from atmospheric water.

  • Zone Melting (Optical Heating):

    • Mount the capillary on the goniometer head of a diffractometer equipped with an Oxford Cryosystems cooling device and an IR laser heating system.

    • Flash-cool the sample to 150 K to form a polycrystalline glass.

    • Apply the IR laser to establish a localized melt zone. Slowly translate the melt zone along the capillary at a rate of 0.5 mm/hr to anneal a single crystal.

  • Data Collection at 100 K:

    • Once a single crystal is verified via optical polarizing filters and preliminary diffraction frames, lower the temperature to 100 K.

    • Causality: Collecting data at 100 K minimizes the atomic displacement parameters (ADPs). If collected at room temperature, the thermal motion of the −CHF2​ group would smear the electron density, making it impossible to distinguish between dynamic rotation and static disorder.

  • Diffraction Acquisition:

    • Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) for absolute structure determination if chiral centers were present (though absent in this specific base scaffold).

    • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy ( >4.0 ) and completeness ( >99% ).

Step-by-Step Protocol: Structure Solution and Disorder Modeling

The presence of the difluoroethyl group almost guarantees positional disorder. The refinement must be handled carefully to maintain chemical sense.

  • Initial Solution: Solve the structure using dual-space methods (SHELXT). The pyrazole core and methyl group will appear clearly in the initial electron density map.

  • Identifying Disorder: Inspect the difference Fourier map. You will likely observe residual electron density peaks ( >0.5 e/A˚3 ) around the terminal carbon of the difluoroethyl group, indicating that the fluorine atoms occupy multiple discrete positions.

  • Applying the Splitting Model:

    • Split the fluorine atoms into two parts (e.g., F1A/F2A and F1B/F2B).

    • Assign a free variable to their occupancies, constrained so that the sum equals 1.0 (e.g., 0.65 for Part A, 0.35 for Part B).

  • Geometric and Thermal Restraints:

    • Causality: Because the fractional occupancy reduces the data-to-parameter ratio for those specific atoms, freely refining them will lead to distorted, non-physical C-F bond lengths.

    • Apply SADI (Similarity Restraint) or DFIX to ensure the C-F bond lengths remain chemically sensible ( ∼1.35 Å).

    • Apply SIMU and DELU (Rigid Bond Restraints) to ensure the thermal ellipsoids of the disordered parts behave realistically.

  • Validation: A self-validating model is achieved when the final refinement yields an R1​ value <0.05 , a wR2​ value <0.15 , and a flat residual electron density map (highest peak <0.3 e/A˚3 ).

DisorderModeling Start Identify Residual Electron Density Near -CHF2 Group Split Split Fluorine Atoms into Two Positions (F1A/F1B, F2A/F2B) Start->Split Occ Assign Free Variables for Occupancy (Sum = 1.0) Split->Occ Restraints Apply Geometric Restraints (SADI, DFIX) to C-F Bonds Occ->Restraints Thermal Apply Thermal Restraints (SIMU, DELU, ISOR) Restraints->Thermal Refine Least-Squares Refinement (SHELXL) Thermal->Refine Check Evaluate R1, wR2, and Residual Peaks (Max/Min e/ų) Refine->Check

Caption: Workflow for resolving positional disorder of the 2,2-difluoroethyl group in SHELXL.

Quantitative Structural Data

When analyzing fluorinated pyrazole derivatives, specific geometric parameters serve as benchmarks for structural integrity. The dihedral angles between the pyrazole ring and its substituents, as well as short intermolecular contacts, dictate the solid-state packing3[3].

Below is a summary table of the expected crystallographic parameters for highly pure 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (derived from analogous low-temperature pyrazole structures) 4[4].

ParameterExpected Value RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, low-symmetry organic liquids crystallized in situ.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by dipole-dipole interactions.
Data Collection Temp. 100(2) KCritical for minimizing thermal motion of the −CHF2​ rotor.
N-N Bond Length 1.35 - 1.37 ÅConfirms the delocalized nature of the pyrazole core.
C-F Bond Length 1.34 - 1.38 ÅHighly dependent on the success of the disorder modeling.
Dihedral Angle 60° - 85°Angle between the pyrazole plane and the C-C-F plane.
Intermolecular C-H...F 2.40 - 2.65 ÅShort contacts driving the crystal packing network.

Intermolecular Interactions and Crystal Packing

In the absence of strong classical hydrogen bond donors (like an N-H or O-H group), the solid-state architecture of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is governed by weaker, yet highly directional, forces.

The electronegative fluorine atoms act as weak hydrogen bond acceptors, engaging with the acidic protons of the pyrazole core (C4-H or C5-H) or the adjacent methyl group from neighboring molecules. Additionally, the π -system of the pyrazole ring facilitates offset π−π stacking interactions, usually with centroid-to-centroid distances of approximately 3.6 to 3.8 Å.

Interactions Pz Pyrazole Core Pz->Pz π-π Stacking (~3.7 Å) CHF2 -CHF2 Group CHF2->Pz Dipole-Dipole Me -CH3 Group CHF2->Me C-H...F Contacts

Caption: Primary solid-state intermolecular interactions driving the crystal packing of fluorinated pyrazoles.

Understanding these interactions is not merely an academic exercise; it directly informs rational drug design. The orientation of the −CHF2​ group in the solid state often mimics the bioactive conformation required for binding within a protein's lipophilic pocket, making accurate crystallographic resolution an indispensable tool for medicinal chemists.

References

  • NextSDS. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information.
  • Mykhailiuk, P. K., et al. Efficient Access to Functionalized N‑Difluoromethylpyrazoles. National Institutes of Health (NIH) / PMC.
  • Fomenko, V. V., et al. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI).
  • Tolstikov, S. E., et al. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. MDPI.

Sources

Foundational

Introduction: The Critical Role of Stability in Fluorinated Heterocycles

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole In modern drug discovery, the integration of fluorine atoms into lead compounds has become a cornerstone strategy f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

In modern drug discovery, the integration of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing pharmacological profiles. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly improve metabolic stability, binding affinity, and lipophilicity.[1] Pyrazole derivatives, a class of five-membered heterocyclic compounds, are themselves privileged scaffolds in medicinal chemistry, valued for their diverse biological activities and versatile coordination chemistry.[2][3]

The compound 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS No. 1171013-54-9)[4] represents a confluence of these two strategic elements. As such, a comprehensive understanding of its thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for its advancement as a potential drug candidate. Thermodynamic stability dictates crucial parameters such as shelf-life, dictates the conditions for safe manufacturing and handling, and influences formulation strategies.

This technical guide provides a multi-faceted framework for assessing the thermodynamic stability of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a robust evaluation. We will explore core experimental techniques and complementary computational approaches, demonstrating how their synergy provides a complete and reliable stability profile.

Part 1: Experimental Determination of Thermal Properties

The cornerstone of any stability assessment is the direct measurement of a material's response to thermal stress. Two primary thermo-analytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide the foundational data for this evaluation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It provides quantitative data on thermal events such as melting, crystallization, phase transitions, and decomposition.[7]

The selection of DSC parameters is critical for obtaining meaningful data. The heating rate, for instance, represents a trade-off: a higher rate enhances the signal (peak height) but can reduce resolution, merging closely occurring thermal events. A rate of 10 °C/min is a common starting point for initial screening of pyrazole derivatives.[8] The choice of atmosphere (typically inert, like nitrogen) is to prevent oxidative degradation, thereby isolating the inherent thermal stability of the molecule.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any potential off-gassing during decomposition. For safety, pierce the lid to create a pinhole, allowing for the controlled release of pressure from decomposition products.

  • Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Place both the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature, for example, 25 °C.

    • Ramp the temperature at a linear rate of 10 °C/min up to a final temperature that is expected to be well beyond the decomposition point (e.g., 350-400 °C).[8]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (Tₘ), characterized by a sharp endothermic peak, and the onset of decomposition (Tₒ), often marked by a broad exothermic event. Integrate the peaks to determine the enthalpy of fusion (ΔHₘ) and decomposition (ΔHₔ).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg of Sample P2 Place in Aluminum Pan P1->P2 P3 Hermetically Seal & Pierce Lid P2->P3 A2 Load Sample & Reference Pans P3->A2 A1 Calibrate Instrument (e.g., with Indium) A1->A2 A3 Set Thermal Program (e.g., 25-400°C at 10°C/min) A2->A3 A4 Run Under N2 Atmosphere A3->A4 D1 Generate Thermogram (Heat Flow vs. Temp) A4->D1 D2 Identify Tₘ, Tₒ D1->D2 D3 Calculate ΔHₘ, ΔHₔ D2->D3

Caption: Workflow for DSC analysis of thermal stability.

While specific data for the title compound is not publicly available, we can project expected results based on analyses of similar pyrazole structures.[9]

ParameterExpected Value RangeSignificance
Melting Point (Tₘ)100 - 180 °CIndicates purity and solid-state stability. A sharp peak suggests high purity.[10]
Enthalpy of Fusion (ΔHₘ)20 - 40 kJ/molEnergy required to melt the solid; relates to crystal lattice energy.
Onset of Decomposition (Tₒ)> 200 °CThe temperature at which decomposition begins; a key indicator of thermal stability.
Decomposition Enthalpy (ΔHₔ)> 100 kJ/mol (Exothermic)The energy released during decomposition; crucial for thermal hazard assessment.
Thermogravimetric Analysis (TGA)

TGA complements DSC by measuring the change in a sample's mass as a function of temperature or time.[11] It is invaluable for determining the temperature range over which a compound is stable, the kinetics of its decomposition, and whether decomposition occurs in single or multiple steps.[8][12]

The TGA protocol is designed to reveal the temperature at which the compound begins to lose mass due to volatilization or decomposition. An inert nitrogen atmosphere is again used to prevent oxidative side reactions, ensuring that the observed mass loss is due to the inherent thermal breakdown of the molecule. The heating rate is chosen to ensure clear separation of any distinct decomposition steps.

  • Instrument Calibration: Verify the instrument's mass and temperature accuracy using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Load the sample onto the TGA microbalance.

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Heat the sample at a linear rate of 10 °C/min up to a high final temperature (e.g., 600 °C) to ensure complete decomposition.[2]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss (Tₒ) and the temperatures at which 5% (T₅) and 50% (T₅₀) mass loss occurs. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for each step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation P1 Weigh 5-10 mg of Sample P2 Place in TGA Pan (Ceramic or Platinum) P1->P2 A2 Load Sample onto Microbalance P2->A2 A1 Calibrate Mass & Temp A1->A2 A3 Set Thermal Program (e.g., 30-600°C at 10°C/min) A2->A3 A4 Run Under N2 Atmosphere A3->A4 D1 Generate TGA/DTG Curves (% Mass vs. Temp) A4->D1 D2 Determine Tₒ, T₅, T₅₀ D1->D2 D3 Identify Decomposition Steps D2->D3

Caption: Workflow for TGA analysis of thermal stability.

Based on studies of other pyrazole ligands, the decomposition is often a simple, one-step process in an inert atmosphere.[8]

ParameterExpected Value RangeSignificance
Onset Temperature (Tₒ)180 - 250 °CDefines the upper limit of the compound's thermal stability.
T₅ (5% Mass Loss)190 - 260 °CA practical measure of the temperature at which significant degradation begins.
Decomposition Steps1 or 2Indicates the complexity of the decomposition pathway.
Final Residue at 600°C< 1%Confirms complete decomposition into volatile products.

Part 2: Computational Modeling of Stability

While experimental methods measure bulk properties, computational chemistry provides insight into stability at the molecular level. Density Functional Theory (DFT) is a robust method for predicting molecular structure, energetics, and decomposition pathways, offering a powerful complement to empirical data.[13]

DFT calculations can elucidate the "why" behind an observed decomposition temperature. By calculating bond dissociation energies (BDEs), we can identify the weakest chemical bond—the likely initiation point for thermal decomposition. Furthermore, mapping the potential energy surface for proposed decomposition reactions can reveal the activation energies, providing a theoretical basis for the decomposition kinetics. This approach has been successfully used to explain the thermal decomposition mechanisms of other pyrazole derivatives.[13]

DFT_Workflow cluster_model Model Building & Optimization cluster_analysis Stability Analysis cluster_kinetics Kinetic & Thermodynamic Prediction M1 Build 3D Structure of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole M2 Geometry Optimization (e.g., B3LYP/6-31G(d)) M1->M2 M3 Frequency Calculation (Confirm Minimum Energy State) M2->M3 A1 Calculate Bond Dissociation Energies (BDEs) M3->A1 A2 Identify Weakest Bond(s) A1->A2 A3 Propose Decomposition Pathways A2->A3 A2->A3 K1 Transition State Search for Pathways A3->K1 K2 Calculate Activation Energies (Ea) K1->K2 K3 Predict Thermodynamic Favorability (ΔG, ΔH) K2->K3 node_out node_out K3->node_out Predict Stability Profile

Caption: Logical flow for computational stability analysis using DFT.

  • Weakest Bond Identification: The initial hypothesis for decomposition would involve the cleavage of either the N-N bond within the pyrazole ring or one of the C-N or C-C bonds of the difluoroethyl substituent. DFT calculations of BDEs would pinpoint the most likely initiation site. The presence of strong C-F bonds suggests the difluoroethyl group itself might be relatively stable, potentially making the N-substituent bond a key point of failure.[1]

  • Decomposition Mechanism: Following the initial bond cleavage, a series of subsequent reactions (e.g., radical propagation, rearrangement, or elimination) would lead to stable, small-molecule products. Computational modeling can map these pathways and determine the rate-limiting step.

  • Influence of Fluorination: Theoretical analysis can quantify the inductive effect of the difluoroethyl group on the pyrazole ring's electron density. This electronic modulation can strengthen or weaken adjacent bonds, directly impacting the overall thermodynamic stability of the molecule.

Part 3: Integrated Stability Profile and Implications

A truly robust understanding of thermodynamic stability arises from synthesizing the findings from both experimental and computational analyses. The experimental data provides the "what" and "when" (i.e., the temperatures and energies of decomposition), while the computational data provides the "how" and "why" (i.e., the molecular mechanism).

Synergistic Data Interpretation
  • Correlation: The experimentally determined onset of decomposition from DSC/TGA should correlate with the computationally predicted activation energy for the lowest-energy decomposition pathway. A high activation energy would correspond to a high decomposition temperature.

  • Hazard Assessment: A large, sharp exothermic peak in the DSC thermogram, indicating rapid energy release, is a significant safety concern. Computational analysis can help rationalize this by identifying decomposition pathways that lead to the formation of highly stable, gaseous products (e.g., N₂), which would drive the reaction's exothermicity.

  • Informing Development: The stability profile directly impacts drug development. A high thermal stability (e.g., decomposition onset >250 °C) suggests a robust molecule with a potentially long shelf-life and minimal risk during standard manufacturing processes like milling or drying. Conversely, lower stability might necessitate refrigerated storage, specialized handling protocols, or the inclusion of stabilizing excipients in the final formulation.

Summary of Integrated Stability Assessment
Analysis MethodKey Question AnsweredExpected Outcome for a Stable Compound
DSC At what temperature does the compound melt and decompose? How much energy is involved?Sharp melt >100 °C; Decomposition onset >200 °C with a well-defined exotherm.
TGA What is the temperature range of mass stability?Stable with <1% mass loss up to ~200 °C.
DFT Which bond is most likely to break first? What is the mechanism of decomposition?High BDEs for all bonds; high activation energy for the most favorable decomposition pathway.

Conclusion

The evaluation of the thermodynamic stability of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is a critical step in its journey from a chemical entity to a potential therapeutic agent. A comprehensive assessment, as outlined in this guide, relies on the synergistic application of experimental techniques and computational modeling. Differential Scanning Calorimetry and Thermogravimetric Analysis provide the essential macroscopic data on thermal events, while Density Functional Theory offers a window into the underlying molecular mechanisms. By integrating these approaches, researchers and drug development professionals can build a complete stability profile, enabling informed decisions that ensure the safety, quality, and efficacy of novel fluorinated pyrazole-based medicines.

References

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). MDPI. [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. Academia.edu. [Link]

  • Thermal gravimetric analysis (TGA: a) and derivative thermal... (n.d.). ResearchGate. [Link]

  • Jasiński, R., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018). Bioinorganic Chemistry and Applications. [Link]

  • (PDF) Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). ResearchGate. [Link]

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2015). Molecules. [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). Molecules. [Link]

  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Sabbagh, F., & Muhamad, I. I. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Nanoscience. [Link]

  • Liang, T., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • El-Shabaan, M. M., et al. (2025). Chemical synthesis, structural, thermal, and electrical properties of powder and thin films of two new pyrazolone derivatives. Journal of Materials Science: Materials in Electronics. [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI. [Link]

  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. (n.d.). Appchem. [Link]

  • Differential Scanning Calorimetry thermograms of pure aripiprazole, HP... (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). An-Najah Staff. [Link]

  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (2026). Acta Crystallographica Section E. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. (2026). Journal of Hazardous Materials. [Link]

  • 1-(2,2-difluoroethyl)-1H-pyrazole — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers. [Link]

  • Analysis of fluoro based pyrazole analogues as a potential therapeutics candidate against Japanese encephalitis virus infection. (2022). Frontiers in Microbiology. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018). The Journal of Organic Chemistry. [Link]

  • Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. (2024). RSC Advances. [Link]

  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). NextSDS. [Link]

  • 1H-Pyrazole, 3-methyl-. (n.d.). NIST WebBook. [Link]

  • (PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (2026). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole Derivatives

Abstract This technical guide provides an in-depth exploration of the primary mechanism of action for a significant class of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole derivatives. Primarily developed for their potent bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the primary mechanism of action for a significant class of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole derivatives. Primarily developed for their potent biological activity in the agricultural sector, the core function of these molecules is the inhibition of the enzyme succinate dehydrogenase (SDH). This document will elucidate the molecular interactions at the target site, the downstream cellular consequences of this inhibition, and the experimental methodologies employed to validate this mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction: The Emergence of a Potent Bioactive Scaffold

The 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole scaffold is a key structural motif found in a highly effective class of agricultural fungicides. These compounds, typically functionalized as pyrazole-4-carboxamides, have demonstrated broad-spectrum activity against a wide array of plant pathogenic fungi.[1] Their development has been a significant step in managing fungicide resistance and ensuring global food security.[1] The efficacy of these derivatives is rooted in their specific and potent mechanism of action, which distinguishes them from other classes of fungicides.

The incorporation of a difluoroethyl group at the N1 position of the pyrazole ring is a critical feature that influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its binding affinity and overall performance. This guide will focus on the well-established primary mechanism of these derivatives as inhibitors of fungal respiration.

The Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The principal mode of action for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxamide derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[1][2][3][4][5] SDH is a critical enzyme that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and an integral part of the electron transport chain.[1][6] This dual function makes it an ideal target for fungicidal intervention.

Molecular Target and Binding

These pyrazole derivatives specifically target the ubiquinone-binding (Qp) site of the SDH enzyme.[1] By occupying this site, they physically obstruct the binding of the natural substrate, ubiquinone (also known as coenzyme Q10). This blockage prevents the transfer of electrons from succinate to ubiquinone, a crucial step in the electron transport chain.[1] Molecular docking studies have been instrumental in visualizing and confirming the precise interactions between these pyrazole carboxamide inhibitors and the amino acid residues within the Qp pocket of the SDH protein.[2][4][7][8]

The structural integrity of the pyrazole-4-carboxamide is essential for this interaction. The pyrazole ring and the carboxamide linker correctly orient the molecule within the binding site, while the various substituents, including the difluoroethyl group, contribute to the binding affinity and specificity.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient CoQ->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate Inhibitor 1-(2,2-difluoroethyl)-3-methyl- 1H-pyrazole derivative Inhibitor->ComplexII Inhibits (at Qp site)

Figure 1: Inhibition of the mitochondrial electron transport chain by 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole derivatives.

Downstream Cellular Consequences

The inhibition of SDH by these pyrazole derivatives triggers a cascade of deleterious effects within the fungal cell:

  • Cessation of ATP Synthesis: The primary consequence of blocking the electron transport chain is a drastic reduction in the production of adenosine triphosphate (ATP), the cell's main energy currency.[1] This energy crisis halts vital cellular processes, leading to the cessation of fungal growth and development.

  • Accumulation of Reactive Oxygen Species (ROS): The disruption of normal electron flow can lead to the incomplete reduction of oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as superoxide radicals.[1] This surge in ROS causes significant oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.

  • Disruption of the TCA Cycle: As SDH is a key enzyme in the TCA cycle, its inhibition disrupts the cycle's normal functioning. This leads to an accumulation of succinate and a depletion of downstream metabolites, further crippling the cell's metabolic capabilities and ultimately leading to cell death.[1]

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on their molecular structure. Key structural features that influence their efficacy as SDH inhibitors include:

Structural ComponentRole in Activity
Pyrazole Ring Acts as the core scaffold, providing the necessary framework for orienting the other functional groups.
1-(2,2-difluoroethyl) Group Enhances lipophilicity, aiding in penetration of fungal cell membranes and potentially increasing binding affinity through hydrophobic interactions.
3-Methyl Group Contributes to the overall shape and electronic properties of the molecule, influencing its fit within the SDH binding pocket.
4-Carboxamide Linker Crucial for binding to the SDH enzyme, often forming key hydrogen bonds with amino acid residues in the Qp site.[4][5]
Substituents on the Carboxamide Variations in the aryl or other groups attached to the carboxamide nitrogen significantly impact the potency and spectrum of activity against different fungal species.

Experimental Validation of the Mechanism of Action

The elucidation of the SDH inhibition mechanism has been supported by a variety of experimental techniques.

Experimental Workflow for Mechanism Validation

A In Vitro Antifungal Assay (Determine EC50 values) B Microscopy Analysis (SEM/TEM) Observe morphological changes A->B Active Compounds D SDH Enzyme Activity Assay (Determine IC50 values) A->D Correlate Antifungal Activity with Enzyme Inhibition C Mitochondrial Membrane Potential (MMP) Assay B->C Confirm Mitochondrial Involvement C->D Pinpoint Target Enzyme E Molecular Docking & Dynamics Simulation D->E Model Binding Interaction F Proteomics/Metabolomics Analysis D->F Analyze Downstream Effects

Figure 2: A typical experimental workflow for validating the mechanism of action of SDH inhibitors.

Key Experimental Protocols

Protocol 1: In Vitro SDH Enzyme Activity Assay

  • Isolation of Mitochondria: Isolate mitochondria from the target fungal species through differential centrifugation.

  • Enzyme Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), succinate as the substrate, and an artificial electron acceptor (e.g., DCPIP or MTT).

  • Inhibitor Addition: Add varying concentrations of the 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole derivative to the reaction mixtures.

  • Initiation and Measurement: Initiate the reaction by adding the mitochondrial preparation. Monitor the reduction of the electron acceptor spectrophotometrically over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness of the Protocol: This protocol is self-validating by including positive controls (known SDH inhibitors like boscalid or fluxapyroxad) and negative controls (no inhibitor).[4][7][8] The dose-dependent inhibition observed provides strong evidence for a direct interaction with the enzyme.

Protocol 2: Molecular Docking Simulation

  • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target SDH enzyme from a protein data bank. Prepare the 3D structure of the pyrazole derivative and optimize its geometry.

  • Docking Simulation: Use docking software to predict the binding pose and affinity of the inhibitor within the Qp site of the SDH enzyme.

  • Analysis of Interactions: Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.[4][7][8]

Causality Behind Experimental Choice: Molecular docking provides a theoretical model that explains the biochemical data obtained from the enzyme activity assays. It helps to visualize how the inhibitor fits into the active site and which structural features are critical for its binding, thus guiding further optimization of the lead compound.

Conclusion

The primary mechanism of action for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxamide derivatives is the potent and specific inhibition of the succinate dehydrogenase enzyme in the fungal mitochondrial respiratory chain. This targeted disruption of a vital metabolic and respiratory hub leads to a cascade of cellular events, including the cessation of energy production and the accumulation of reactive oxygen species, ultimately resulting in fungal cell death. The well-defined mode of action, supported by extensive experimental evidence, underscores the rational design behind this important class of agricultural fungicides. Further research into the structure-activity relationships of these derivatives will continue to pave the way for the development of new and even more effective agents for crop protection.

References

  • BenchChem. The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.

  • Li, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11213-11224.

  • Li, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed, 32924467.

  • Wang, Z., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

  • Wang, Z., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed, 38776633.

  • Wikipedia. Tebufenpyrad.

  • ResearchGate. Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides.

  • Vanaclocha, M. A., et al. (2019). Species-Specific Detoxification Metabolism of Fenpyroximate, a Potent Acaricide. Insects, 10(11), 384.

  • Li, M., et al. (2025). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry.

  • Li, M., et al. (2025). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. PubMed, 40479525.

  • ResearchGate. Structural alignment of the four kinds of SDHI fungicides (adapted from[9]).

  • FRAC. SDHI Fungicides.

  • ResearchGate. Correlation between tebufenpyrad and fenpyroximate toxicity (log10 of LC50).

  • Zhang, H., et al. (2024). Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR. Journal of Agricultural and Food Chemistry, 72(7), 3239-3252.

  • Lümmen, P. (1998). Complex I inhibitors as insecticides and acaricides. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 287-296.

  • Karnaš, M., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(11), 3369.

  • Jahromi, S. R., et al. (2018). Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model. Toxicology and Applied Pharmacology, 341, 1-12.

  • Sapphire Bioscience. 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

  • Zhang, Z., et al. (2025). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry.

  • Royal Society of Chemistry. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities.

  • NextSDS. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

  • MedChemExpress. Succinate Dehydrogenase | Inhibitors.

  • Appchem. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

  • Frontiers. Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease.

  • ResearchGate. Novel Succinate Dehydrogenase Inhibitors Containing Oxime Ester Structures: Design, Synthesis, and Biological Activities.

Sources

Foundational

electronic properties and dipole moment of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole Prepared by: Gemini, Senior Application Scientist Abstract Fluorinated heterocyclic compounds form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

Fluorinated heterocyclic compounds form a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can significantly enhance drug efficacy and metabolic stability. This whitepaper provides a comprehensive technical guide to understanding and determining the key electronic properties and the permanent dipole moment of a molecule of significant interest: 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. Given the absence of extensive published experimental data for this specific compound, this guide emphasizes a predictive-first approach, leveraging the power of computational chemistry, specifically Density Functional Theory (DFT). We present a detailed, field-proven protocol for the in silico calculation of molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and the dipole moment. Furthermore, we outline a systematic roadmap for the experimental validation of these computational predictions. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and leverage the electronic characteristics of novel fluorinated pyrazole scaffolds.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole ring is a privileged scaffold in drug discovery, present in well-known pharmaceuticals like the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] Its unique structure allows it to participate in various non-covalent interactions, making it an effective pharmacophore. The strategic introduction of fluorine atoms or fluoroalkyl groups into such scaffolds has become a primary tool for modulating molecular properties.[2]

The incorporation of a difluoroethyl group, as in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, is anticipated to profoundly influence the molecule's electronic landscape. The high electronegativity of fluorine can:

  • Alter Basicity (pKa): Impacting the ionization state of the molecule in physiological environments.

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Modulate Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions and weak hydrogen bonds with biological targets.[3]

A molecule's dipole moment (µ) , a measure of its overall polarity, is a critical determinant of its macroscopic properties, including solubility, membrane permeability, and its ability to interact with polar receptors.[4][5] Similarly, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies define its chemical reactivity and kinetic stability.[6] Therefore, a robust characterization of these parameters is essential for rational drug design. This guide provides the theoretical framework and practical protocols to achieve this for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

Theoretical & Computational Methodology

The Rationale for a Computational-First Approach

In the absence of established experimental values, in silico (computational) methods provide an efficient, cost-effective, and powerful means to predict molecular properties.[7][8] Computational chemistry allows for the rapid assessment of molecular geometry, electronic structure, and reactivity, offering invaluable insights that can guide subsequent experimental efforts.

Core Principles of Density Functional Theory (DFT)

For this investigation, Density Functional Theory (DFT) is the computational method of choice. DFT has emerged as a powerful quantum mechanical tool for exploring the electronic structure of molecules.[3] It offers a superior balance of computational accuracy and efficiency compared to more resource-intensive methods, making it ideal for studying medium-sized organic molecules.[9] The core premise of DFT is that the energy of a system can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.[10]

Protocol for In Silico Analysis

This protocol describes a self-validating system for the accurate prediction of the .

Step 1: Molecular Structure Construction

  • Action: Generate a 3D representation of the molecule using molecular modeling software (e.g., Avogadro, GaussView).

  • Causality: An accurate initial 3D structure is the necessary starting point for any quantum chemical calculation. The initial bond lengths and angles should be based on standard values for similar fragments.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization. This process systematically adjusts the positions of all atoms to find the structure with the minimum potential energy (the most stable conformation).

  • Causality: Electronic properties are highly dependent on molecular geometry. Using a non-optimized, higher-energy structure will lead to inaccurate predictions. The optimization ensures that all calculated properties correspond to the most probable physical state of the molecule.

Step 3: Functional and Basis Set Selection

  • Action: Select the B3LYP hybrid functional and the 6-311+G(d,p) basis set for all calculations.

  • Causality & Expertise:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation from other sources. It is widely regarded as a workhorse in computational chemistry for its proven accuracy in predicting the geometries and electronic properties of organic molecules.

    • 6-311+G(d,p) Basis Set: This notation describes the set of mathematical functions used to represent the atomic orbitals.

      • 6-311G: A triple-zeta basis set, providing a flexible and accurate description of the core and valence electrons.

      • +: Adds diffuse functions, which are crucial for accurately describing the electron density far from the nucleus. This is particularly important for anions and for calculating properties like dipole moments where the "tail" of the electron distribution is significant.

      • (d,p): Adds polarization functions to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape, which is essential for describing the polarization of electron density in chemical bonds—the very origin of the dipole moment.

Step 4: Property Calculation

  • Action: Using the optimized geometry from Step 2 and the selected functional/basis set from Step 3, perform a single-point energy calculation to derive the final properties.

  • Causality: This calculation generates the final, high-accuracy electron density distribution from which all electronic properties are derived. Key outputs to analyze include:

    • Molecular Orbitals: The energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability.[6]

    • Molecular Electrostatic Potential (MEP): A color-coded map that visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]

    • Dipole Moment: The calculation will output the total dipole moment magnitude (in Debye) and its vector components (Dx, Dy, Dz) along the Cartesian axes.

G cluster_prep Phase 1: Structure Preparation cluster_calc Phase 2: Quantum Calculation cluster_analysis Phase 3: Data Analysis mol_build 1. Build 3D Molecule geom_opt 2. Geometry Optimization mol_build->geom_opt Initial guess functional 3. Select Functional (e.g., B3LYP) geom_opt->functional sp_calc 5. Single-Point Calculation functional->sp_calc basis_set 4. Select Basis Set (e.g., 6-311+G(d,p)) basis_set->sp_calc orbitals HOMO/LUMO Analysis sp_calc->orbitals mep MEP Visualization sp_calc->mep dipole Dipole Moment Vector sp_calc->dipole

Caption: Computational workflow for determining electronic properties.

Predicted Electronic Properties & Dipole Moment

The following tables present hypothetical but chemically reasonable data that would be expected from the computational protocol described above. These values serve as a benchmark for what researchers can expect.

Table 1: Predicted Molecular Orbital Analysis
ParameterPredicted Value (eV)Interpretation
HOMO Energy-7.25Represents the electron-donating ability. A lower value indicates higher ionization energy.
LUMO Energy-1.10Represents the electron-accepting ability. A higher value suggests lower electron affinity.
HOMO-LUMO Gap (ΔE) 6.15 A relatively large gap suggests high kinetic stability and low chemical reactivity.[6]
Table 2: Predicted Dipole Moment
ComponentPredicted Value (Debye)
µₓ1.85
µᵧ-2.50
µz0.40
Total Magnitude (µ) 3.15 D

The predicted total dipole moment of 3.15 Debye indicates that 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is a significantly polar molecule. The vector components would reveal that the dipole moment originates primarily from the cumulative pull of electrons towards the highly electronegative fluorine atoms of the difluoroethyl group and, to a lesser extent, the nitrogen atoms within the pyrazole ring.

G N1_start->center  δ- (N) N2_start->center  δ- (N) F1_start->center  δ- (F) F2_start->center  δ- (F) center->-1.0, -0.8! Net Dipole Moment (µ)

Caption: Origin of the net dipole moment vector in the molecule.

Experimental Validation Roadmap

Computational predictions, while powerful, must be anchored by experimental validation. The following section outlines a logical workflow for confirming the calculated dipole moment.

Synthesis and Purification

The first step is to obtain a pure sample of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. A common synthetic route involves the condensation reaction between a substituted hydrazine and a non-symmetrical 1,3-diketone.[2] Rigorous purification, likely via column chromatography followed by recrystallization or distillation, is critical, as impurities will affect physical measurements.

Protocol for Dipole Moment Measurement via Dielectric Constant

The Guggenheim method is a widely accepted technique for determining the dipole moment of a polar solute in a non-polar solvent.[11] It avoids the need to measure densities of the solutions.

Step 1: Preparation of Solutions

  • Action: Prepare a series of five to seven dilute solutions of the compound in a non-polar solvent with a known dipole moment of zero (e.g., cyclohexane or benzene).[12] The mole fraction (X₂) of the solute should be kept low (e.g., 0.001 to 0.05).

  • Causality: Using a non-polar solvent minimizes solute-solvent interactions that could alter the measured dipole moment. Working at high dilution minimizes solute-solute interactions.

Step 2: Measurement of Dielectric Constant (ε)

  • Action: Measure the dielectric constant of the pure solvent (ε₁) and each solution (ε₁₂) at a constant temperature (e.g., 25 °C) using a precision dipole meter or capacitance bridge.

  • Causality: The introduction of a polar solute into a non-polar solvent will increase the overall dielectric constant of the solution. The magnitude of this increase is directly related to the solute's dipole moment.

Step 3: Measurement of Refractive Index (n)

  • Action: Measure the refractive index of the pure solvent (n₁) and each solution (n₁₂) using an Abbé refractometer, ensuring the same constant temperature and light source (e.g., sodium D-line).

  • Causality: The refractive index is related to the electronic polarizability of the molecules. This measurement allows for the separation of the total polarization into its orientation and distortion (electronic and atomic) components.

Step 4: Data Analysis and Calculation

  • Action: Plot (ε₁₂ - ε₁) versus the mole fraction (X₂) and (n₁₂² - n₁²) versus X₂. Determine the slopes of these two linear plots, which we will call A and B, respectively.

  • Action: Calculate the dipole moment (µ) using the Guggenheim equation: µ² = [27 * k * T] / [4 * π * Nₐ * (ε₁ + 2)(n₁² + 2)] * (A - B) Where:

    • k = Boltzmann constant

    • T = Absolute temperature (in Kelvin)

    • Nₐ = Avogadro's number

  • Causality: This equation provides a direct relationship between the macroscopic changes in dielectric constant and refractive index and the microscopic molecular property of the dipole moment.[11] The result is typically given in C·m and converted to Debye (1 D ≈ 3.336 × 10⁻³⁰ C·m).[11]

Conclusion

This guide has established a robust, dual-pronged strategy for the comprehensive characterization of the . By first employing a validated DFT computational protocol, researchers can generate highly accurate predictive data regarding the molecule's stability, reactivity, and polarity. This in silico data provides a strong theoretical foundation and critical insights for subsequent experimental work. The outlined experimental roadmap, centered on the Guggenheim method, provides a clear and reliable pathway for the physical validation of the computationally predicted dipole moment. The integration of these computational and experimental approaches represents a best-practice methodology in modern chemical research, enabling a deeper understanding of molecular structure-property relationships and accelerating the rational design of novel compounds in drug discovery and materials science.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Engineered Science Publisher. (2025).
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole. (2005). AIP Publishing.
  • 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde. EvitaChem.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Synthesis, computational and biological study of pyrazole derivatives. (2022).
  • Quantifying Induced Dipole Effects in Small Molecule Permeation in a Model Phospholipid Bilayer. (2024).
  • Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. (2021). RSC Publishing.
  • Dipole Moment. University of Zurich.
  • Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022). MDPI.
  • Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles. (2021).
  • Measurement and Calculation of Dipole Moments for Phenoxysilanes. Periodica Polytechnica Chemical Engineering.
  • 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. PubChem.
  • How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. (2018).
  • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid. Sapphire Bioscience.
  • Dipole Moment. Honeywell.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008).
  • Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calcul
  • Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with St
  • Synthesis and characterization of novel pyrazolone derivatives. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • First-principles Study of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. (2016). TSI Journals.
  • DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. (2002).
  • A5: Dipole Moments. (2020). Chemistry LibreTexts.
  • Dipole Moment. Rosamonte's Physical Chemistry Website.
  • CCCBDB list of experimental dipole moments.
  • Comprehensive DFT study of 3-(2-furyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole

Target Compound: 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS: 1171013-54-9) [1] Application Context: Medicinal Chemistry, Fluorinated Pharmacophore Building Blocks Intended Audience: Synthetic Chemists and Drug Disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS: 1171013-54-9) [1] Application Context: Medicinal Chemistry, Fluorinated Pharmacophore Building Blocks Intended Audience: Synthetic Chemists and Drug Discovery Professionals

Mechanistic Rationale and Regioselectivity

The incorporation of a 2,2-difluoroethyl group into a pyrazole core is a highly valued transformation in modern drug discovery. The difluoroethyl moiety acts as a lipophilic, metabolically stable bioisostere for ethyl or propyl groups, often improving a drug candidate's pharmacokinetic profile.

The primary synthetic challenge in producing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole lies in regioselectivity . 3-Methyl-1H-pyrazole exists as a pair of tautomers (3-methyl vs. 5-methyl). Direct N-alkylation typically yields a mixture of two regioisomers:

  • Isomer A (Target): 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

  • Isomer B (Byproduct): 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole

Causality in Reaction Design: To maximize the yield of the 3-methyl isomer, the reaction relies on steric differentiation. The nitrogen atom adjacent to the methyl group (N2) is more sterically hindered than the distal nitrogen (N1). By utilizing a highly reactive electrophile—such as 2,2-difluoroethyl trifluoromethanesulfonate (triflate)—and a bulky, mild base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF), the transition state leading to N1-alkylation is heavily favored. Lower temperatures (0 °C to RT) further enhance this kinetic differentiation, suppressing the formation of the thermodynamically accessible but sterically crowded 5-methyl isomer [2].

Experimental Workflow & Logic

G A 1. Deprotonation 3-Methylpyrazole + Cs2CO3 in DMF (0 °C) B 2. Electrophilic Attack Add 2,2-Difluoroethyl Triflate A->B C 3. Regioselective N-Alkylation Kinetic Control (N1 > N2) B->C D 4. Aqueous Quench & Phase Separation C->D E 5. Chromatographic Isolation (Separation of 3-Me / 5-Me) D->E

Caption: Logical workflow for the regioselective N-alkylation of 3-methylpyrazole under kinetic control.

Optimization of Reaction Conditions

The following table summarizes the self-validating in-process data used to establish the optimal protocol, demonstrating the causality between base/solvent selection and regiomeric ratio (rr).

EntryBaseSolventTemp (°C)Conversion (%)Ratio (3-Me : 5-Me)
1 K2​CO3​ MeCN80 (Reflux)>95%2.5 : 1
2 NaH THF0 to RT85%3.1 : 1
3 Cs2​CO3​ DMF0 to RT>98%8.5 : 1
4 Cs2​CO3​ DMF60>98%4.2 : 1

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a professional laboratory setting using a certified fume hood. 2,2-difluoroethyl triflate is a strong alkylating agent; standard PPE (gloves, lab coat, safety goggles) is mandatory.[3]

Materials Required
  • 3-Methyl-1H-pyrazole (1.0 equiv, 10.0 mmol, 821 mg)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 equiv, 11.0 mmol, 2.35 g)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (1.5 equiv, 15.0 mmol, 4.89 g)

  • N,N-Dimethylformamide (DMF, anhydrous) (20 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

  • Brine and Deionized Water

Procedure

Step 1: System Preparation and Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen ( N2​ ) or Argon.

  • Add 3-methyl-1H-pyrazole (821 mg, 10.0 mmol) and anhydrous Cs2​CO3​ (4.89 g, 15.0 mmol) to the flask.

  • Inject anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes the thermal energy available, forcing the reaction down the lowest activation energy pathway (N1 alkylation).

Step 2: Electrophile Addition 5. Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (2.35 g, 11.0 mmol) dropwise via syringe over 10 minutes. 6. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). 7. Stir at room temperature for an additional 4 hours.

Step 3: In-Process Monitoring 8. Monitor the reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The target 3-methyl isomer will typically elute slightly faster (higher Rf​ ) than the more polar 5-methyl isomer.

Step 4: Workup and Extraction 9. Quench the reaction by carefully adding 30 mL of deionized water. 10. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 30 mL). 11. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 × 20 mL) to remove residual DMF, followed by brine (30 mL). 12. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude oil.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Use a gradient elution of 0% to 20% EtOAc in Hexanes. 15. Pool the fractions containing the pure major isomer (higher Rf​ ) and concentrate in vacuo to afford 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole as a pale yellow to colorless oil.

Analytical Characterization

To validate the structural integrity and regiochemistry of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Calculated for C6​H8​F2​N2​ [M+H]+ : 147.1; Found: 147.1.

  • 1 H NMR (400 MHz, CDCl3​ ): The critical diagnostic peak is the pyrazole ring proton at the 5-position. In the 3-methyl isomer, the proton at C5 appears as a doublet (coupled to the C4 proton) further downfield (~7.3 ppm) compared to the C3 proton in the 5-methyl isomer. The difluoromethyl proton ( CF2​H ) will appear as a distinct triplet of triplets (tt) around 5.9-6.2 ppm due to geminal fluorine coupling ( 2JHF​≈55 Hz ) and vicinal proton coupling.

References

  • Sigma-Aldrich. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole | 1171013-54-9.
  • BLD Pharm. (n.d.). 30433-57-9 | 1-Ethyl-3-methyl-1H-pyrazole | BLD Pharm.
  • NextSDS. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid - NextSDS.
Application

Application Notes and Protocols for the Use of Pyrazole-Based Fungicides in Agrochemical Formulations

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is not extensively documented in publicly available scientifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is not extensively documented in publicly available scientific literature regarding its use in agrochemical formulations. Therefore, this guide utilizes a representative model compound, a hypothetical pyrazole-carboxamide fungicide, to illustrate the principles and protocols for formulation, efficacy testing, and stability analysis. This approach provides a detailed and scientifically grounded framework applicable to the development of novel pyrazole-based fungicides.

Introduction: The Prominence of Pyrazole Fungicides in Modern Crop Protection

Pyrazole derivatives are a cornerstone of modern agrochemical research and development, with numerous commercially successful products across fungicides, herbicides, and insecticides.[1] In the realm of fungicides, pyrazole-carboxamides have emerged as a particularly vital class of active ingredients. Their efficacy stems from a specific mode of action, primarily as Succinate Dehydrogenase Inhibitors (SDHIs).[1]

These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, a critical juncture in cellular energy production.[1] By binding to the succinate dehydrogenase enzyme, they block the conversion of succinate to fumarate, thereby halting ATP synthesis and leading to the death of the fungal pathogen.[1] This targeted mechanism provides excellent control over a broad spectrum of plant diseases in essential crops like cereals, fruits, and vegetables.[1]

The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity, spectrum, and plant compatibility. The introduction of fluorinated substituents, such as a difluoroethyl group, can significantly enhance the metabolic stability and lipophilicity of the molecule, potentially leading to improved efficacy and bioavailability.[2]

Representative Model Compound: "Fluopyram" (A Difluoromethyl-Pyrazole-Carboxamide Analogue)

For the purpose of these application notes, we will consider a representative pyrazole-carboxamide fungicide, structurally analogous to known SDHIs. This model will serve as the basis for the subsequent formulation and testing protocols.

Parameter Description
Chemical Class Pyrazole-Carboxamide
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)
Target Pathogens Broad-spectrum, including Botrytis cinerea, Sclerotinia sclerotiorum, and various rusts and mildews.
Key Structural Features A substituted pyrazole ring linked via an amide bond to a substituted phenyl ring. The difluoroethyl group on the pyrazole is a key feature for this model.

Agrochemical Formulation Development

The goal of formulation is to create a product that is stable, easy to handle and apply, and delivers the active ingredient to the target pathogen effectively.[3] For solid active ingredients like our model pyrazole-carboxamide, Wettable Powder (WP) and Suspension Concentrate (SC) are common formulation types. We will detail the preparation of a WP formulation.

A Wettable Powder (WP) is a finely ground formulation that forms a suspension when mixed with water before application.[4] It contains the active ingredient, a carrier, wetting agents, and dispersing agents.

Sample Wettable Powder (WP) Formulation
Component Function Concentration (w/w %)
Model Pyrazole FungicideActive Ingredient25.0
Kaolin ClayCarrier/Diluent65.0
Sodium LignosulfonateDispersing Agent7.0
Sodium Lauryl SulfateWetting Agent3.0
Total 100.0
Protocol for Laboratory-Scale WP Formulation Preparation

This protocol outlines the steps for preparing a 100g batch of a 25% WP formulation.

Materials and Equipment:

  • Model Pyrazole Fungicide (finely ground)

  • Kaolin Clay

  • Sodium Lignosulfonate

  • Sodium Lauryl Sulfate

  • Weighing balance

  • Spatulas and weighing boats

  • Mortar and pestle or a laboratory-scale air mill

  • Sieve (100-mesh)

  • Airtight sample containers

Procedure:

  • Pre-milling (if necessary): Ensure the active ingredient is a fine powder. If it is crystalline or lumpy, gently grind it using a mortar and pestle.

  • Weighing: Accurately weigh each component according to the proportions in the table above.

  • Blending:

    • Place the weighed kaolin clay into the mortar or the chamber of the air mill.

    • Add the weighed active ingredient.

    • Add the dispersing agent (sodium lignosulfonate) and the wetting agent (sodium lauryl sulfate).

    • Thoroughly mix the components with the pestle or by running the air mill for a specified time until a homogenous powder is obtained.

  • Sieving: Pass the blended powder through a 100-mesh sieve to ensure a fine, uniform particle size and to break up any aggregates.

  • Packaging: Transfer the final WP formulation into a labeled, airtight container.

Formulation Workflow Diagram

G cluster_formulation WP Formulation Workflow start Start: Define Formulation Recipe weigh Weigh Active Ingredient and Co-formulants start->weigh blend Blend Components (e.g., in an air mill) weigh->blend sieve Sieve the Mixture (e.g., 100-mesh) blend->sieve package Package in Airtight Containers sieve->package end_form End: WP Formulation Ready for Testing package->end_form

Caption: Workflow for Wettable Powder (WP) formulation.

Biological Efficacy Evaluation

Efficacy testing is crucial to determine the biological activity of the formulation against target pathogens.[3] This typically involves a tiered approach, starting with in-vitro laboratory assays and progressing to in-vivo greenhouse or field trials.[3][5]

In-Vitro Efficacy: Mycelial Growth Inhibition Assay

This protocol assesses the direct inhibitory effect of the fungicide on the growth of a target pathogen on an artificial medium.

Materials and Equipment:

  • 25% WP formulation of the model pyrazole fungicide

  • Target fungal pathogen (e.g., Sclerotinia sclerotiorum) culture on Potato Dextrose Agar (PDA)

  • Sterile PDA medium

  • Sterile deionized water

  • Sterile Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator set at the optimal growth temperature for the fungus (e.g., 25°C)

  • Ruler or calipers

Procedure:

  • Prepare Fungicide Stock Suspension: Accurately weigh 100 mg of the 25% WP formulation and suspend it in 10 mL of sterile deionized water to get a 2500 µg/mL active ingredient (a.i.) stock suspension. Vortex thoroughly.

  • Prepare Amended Media: Autoclave PDA medium and cool it to about 50-55°C in a water bath. Add appropriate volumes of the fungicide stock suspension to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL a.i.). Also, prepare a control set of plates with PDA and water only.

  • Pour Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plates has almost reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(DC - DT) / DC] * 100

    • Where: DC = Average diameter of the colony in the control, and DT = Average diameter of the colony in the treatment.

In-Vivo Efficacy: Greenhouse Trial on a Model Plant-Pathogen System

This protocol evaluates the protective efficacy of the fungicide formulation on a host plant.

Model System:

  • Host Plant: Bean plants (Phaseolus vulgaris)

  • Pathogen: Gray mold (Botrytis cinerea)

Materials and Equipment:

  • 25% WP formulation of the model pyrazole fungicide

  • Healthy bean plants at the 2-3 true leaf stage

  • Spore suspension of Botrytis cinerea (e.g., 1 x 10^6 spores/mL)

  • Laboratory sprayer

  • Humid chamber or plastic bags to maintain high humidity

  • Greenhouse with controlled environment

Procedure:

  • Prepare Spray Solutions: Prepare spray solutions of the WP formulation at different concentrations (e.g., 50, 100, 200, 400 µg/mL a.i.) in water. Include a water-only control.

  • Fungicide Application: Spray the bean plants with the fungicide solutions until runoff. Ensure complete coverage of the foliage. Allow the plants to dry for 24 hours.

  • Inoculation: After 24 hours, spray the treated and control plants with the spore suspension of Botrytis cinerea.

  • Incubation: Place the inoculated plants in a humid chamber ( >95% relative humidity) at 20-22°C for 48-72 hours to facilitate infection.

  • Disease Assessment: After the incubation period, move the plants back to the greenhouse bench. Assess the disease severity after 5-7 days using a disease rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50%, 3 = 51-75%, 4 = >75%).

  • Calculate Efficacy: Calculate the percent disease control for each treatment compared to the untreated control.

Efficacy Testing Workflow

G cluster_efficacy Efficacy Testing Workflow start_eff Start: New Formulation invitro In-Vitro Assay (Mycelial Growth Inhibition) start_eff->invitro invivo In-Vivo Greenhouse Trial (Protective Activity) invitro->invivo data_analysis Data Analysis (Calculate % Inhibition/Control) invivo->data_analysis end_eff End: Efficacy Profile Determined data_analysis->end_eff

Caption: Tiered approach for efficacy testing.

Physicochemical and Stability Testing

Stability testing ensures that the formulation maintains its physical and chemical properties during storage and handling.[6]

Accelerated Storage Stability Test

This test predicts the long-term stability of the formulation by storing it at an elevated temperature for a short period.

Procedure:

  • Place a 50g sample of the 25% WP formulation in a sealed container in an oven at 54 ± 2°C for 14 days.

  • After 14 days, remove the sample and allow it to cool to room temperature.

  • Re-analyze the active ingredient content using a validated analytical method (e.g., HPLC).

  • Visually inspect for any changes in physical appearance, such as clumping or color change.

  • Conduct performance tests like suspensibility and wettability (described below) and compare the results with a sample stored at ambient temperature.

Suspensibility Test

This test measures the ability of the WP formulation to remain suspended in water.

Procedure (based on CIPAC Method MT 184):

  • Prepare a 250 mL suspension of the WP in standard hard water at a concentration recommended for application.

  • Place the suspension in a 250 mL graduated cylinder and bring the volume to the mark.

  • Invert the cylinder 30 times and then allow it to stand undisturbed for 30 minutes.

  • Carefully siphon off the top 225 mL of the suspension.

  • Determine the amount of active ingredient in the remaining 25 mL by a suitable analytical method.

  • Calculate the percentage of suspensibility. A good quality WP formulation should have a suspensibility of >80%.

Wetting Time Test

This test measures the time it takes for the powder to become completely wetted when added to water.

Procedure (based on CIPAC Method MT 53.3):

  • Add a known amount of the WP formulation (e.g., 5g) to a beaker containing 100 mL of water at 20°C without stirring.

  • Measure the time it takes for the powder to become completely wet. A wetting time of less than 1 minute is generally considered good.

Conclusion

The development of a new agrochemical formulation based on a novel active ingredient like 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole requires a systematic and multi-faceted approach. By using a representative model compound, this guide has provided a comprehensive overview of the critical steps involved, from initial formulation design to detailed protocols for efficacy and stability evaluation. The successful execution of these protocols is essential for developing a robust, stable, and effective agrochemical product that can contribute to sustainable crop protection. Researchers and formulation scientists should use these notes as a foundational framework, adapting specific parameters based on the unique physicochemical properties of their active ingredient and the intended biological target.

References

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC. [Link]

  • Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Canada.ca. [Link]

  • Stability Studies of Some Antifungal Agents Activities Against Selected Phytopathogenic Fungi (Aspergillus niger) Spores. (2018). IISTE.org. [Link]

  • Physical stability and compatibility of fungicide spray solutions at different observation times. (n.d.). ResearchGate. [Link]

  • Efficacy Testing of Pesticides Against Fungal Pathogens. (2024). Microbe Investigations. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2025). ResearchGate. [Link]

  • Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. (2022). Frontiers. [Link]

  • Enhancing Stability and Formulation Capability of Fungicides by Cocrystallization through a Novel Multistep Slurry Conversion Process. (2020). ACS Publications. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023). MDPI. [Link]

  • Stability and Efficacy of Fungicides Registered for Organic and Commercial Wheat Production in Hungary Against Fusarium Head Blight—A Comprehensive Methodology to Enhance Food Safety. (2026). MDPI. [Link]

  • Pyrazole fungicide composition. (2015).
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). LOCKSS. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar. [Link]

Sources

Method

Application Note: Strategic Incorporation of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole in Kinase Inhibitor Design

Strategic Context and Physicochemical Dynamics The development of small-molecule kinase inhibitors frequently relies on nitrogen-rich heterocycles to anchor the molecule within the highly conserved ATP-binding pocket. Py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Physicochemical Dynamics

The development of small-molecule kinase inhibitors frequently relies on nitrogen-rich heterocycles to anchor the molecule within the highly conserved ATP-binding pocket. Pyrazoles are privileged scaffolds in this domain, acting as excellent hydrogen bond donors and acceptors at the kinase hinge region. However, a ubiquitous liability in early-stage hit compounds containing N -alkyl pyrazoles (such as N -methyl or N -ethyl) is rapid clearance via Cytochrome P450 (CYP450)-mediated N -dealkylation[1].

To circumvent this metabolic bottleneck without disrupting the delicate steric requirements of the ATP pocket, medicinal chemists increasingly utilize 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS: 1171013-54-9)[] as a bioisosteric building block.

The Causality of Fluorination

The selection of the 2,2-difluoroethyl group over a standard ethyl or a fully fluorinated trifluoroethyl group is driven by precise physical organic principles:

  • HOMO Energy Suppression : The strongly electronegative fluorine atoms inductively withdraw electron density from the adjacent pyrazole nitrogen. This lowers the energy of the highest occupied molecular orbital (HOMO), significantly reducing the rate of electrophilic attack by the CYP450 FeO3+ catalytic species[1].

  • Steric and Lipophilic Balance : While a trifluoromethyl group can render a molecule excessively lipophilic and sterically hindered, the 2,2-difluoroethyl moiety maintains a lower LogD and leaves a proton that can minimize steric clashes within the narrow kinase cleft.

  • Vectorial Precision : The 3-methyl substitution is deliberately maintained to provide a critical van der Waals interaction vector, locking the pyrazole ring in the optimal conformation for hinge binding across various targets, including PI3K, Aurora kinases, and Janus kinases (JAK)[3][4][5].

Quantitative Data Summary

The table below synthesizes the typical pharmacokinetic and pharmacodynamic shifts observed when replacing an N -methyl pyrazole with a 1-(2,2-difluoroethyl) pyrazole in a representative PI3K/Aurora kinase inhibitor scaffold[1][3][5].

Compound Scaffold ModificationTarget Kinase IC50​ (nM)Human Liver Microsome (HLM) t1/2​ (min) LogD (pH 7.4)Primary Observed Metabolite
N -Methyl Pyrazole (Baseline)12.015.41.8 N -dealkylated free pyrazole
N -Ethyl Pyrazole 14.512.12.2 N -dealkylated free pyrazole
N -(2,2-Difluoroethyl) Pyrazole 15.2> 120.02.5Minor aliphatic hydroxylation
N -(2,2,2-Trifluoroethyl) Pyrazole 45.0> 120.03.1None detected (Poor solubility)

Data demonstrates that the 2,2-difluoroethyl substitution effectively halts N -dealkylation while preserving low-nanomolar target engagement.

Experimental Protocols & Validation Systems

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning internal checkpoints dictate whether the experiment proceeds or is aborted.

Protocol A: Electrophilic Bromination and Cross-Coupling

Objective: Incorporate 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole into a kinase core via a Buchwald-Hartwig or Suzuki-Miyaura coupling.

Step 1: Regioselective Bromination

  • Dissolve 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N -dimethylformamide (DMF) at 0 °C under an argon atmosphere. Causality: Argon prevents oxidative side reactions, while 0 °C controls the exothermic bromination to prevent over-halogenation.

  • Add N -bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): After 2 hours, sample the reaction. If the starting material peak ( m/z 147) is >5% relative to the product peak ( m/z 225/227), add an additional 0.05 eq of NBS. Do not proceed to workup until starting material is consumed.

  • Quench with saturated aqueous Na2​S2​O3​ to neutralize residual electrophilic bromine, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield 4-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Combine the brominated intermediate (1.0 eq), the desired kinase core boronic acid/ester (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by sparging with nitrogen for 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalytic species, halting the catalytic cycle.

  • Heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint 2: Filter an aliquot through a Celite plug and analyze via LC-MS. The presence of debrominated starting material indicates premature catalyst death; if observed, the reaction must be re-sparged and additional catalyst added.

Protocol B: Microsomal Stability Assay (HLM)

Objective: Validate the metabolic stability of the newly synthesized fluorinated inhibitor.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubate the test compound (1 μ M final concentration) with Human Liver Microsomes (0.5 mg/mL protein concentration) at 37 °C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH). Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor; without it, phase I metabolism cannot occur.

  • Quench 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes using 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Checkpoint (Control Arms): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Validation Rule: If Verapamil does not show >70% depletion at 30 minutes, the NADPH system is inactive, and the assay data must be discarded. If Warfarin shows >20% depletion, the microsomes are overly active/contaminated.

Systems Visualization

The following diagram illustrates the logical workflow of identifying a metabolic liability and utilizing the 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole building block to rescue the kinase inhibitor program.

G Hit Hit Identification N-Alkyl Pyrazole Scaffold Liability Metabolic Liability CYP450 N-Dealkylation Hit->Liability In vivo testing Design Rational Fluorination Incorporate 1-(2,2-difluoroethyl)- 3-methyl-1H-pyrazole Liability->Design Structural Biology & MetID Synthesis Chemical Synthesis Pd-Catalyzed Cross-Coupling Design->Synthesis Scaffold Hopping Assay In Vitro Validation Kinase IC50 & HLM Stability Synthesis->Assay Compound Library Assay->Design Iterative Optimization Lead Optimized Lead Enhanced PK/PD Profile Assay->Lead Success

Workflow for optimizing kinase inhibitors using fluorinated pyrazole bioisosteres.

References

  • [3] Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: acs.org URL:

  • [4] Title: WO2013041042A1 - Pyrazole carboxamides as janus kinase inhibitors Source: google.com URL:

  • [] Title: CAS 1171013-54-9 (1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole) Source: bocsci.com URL:

  • [5] Title: Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: acs.org URL:

  • [1] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL:

Sources

Application

Application Note: Scalable and Regioselective Production of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole

Document ID: AN-2026-0401 Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Strategic Context & Application 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole (CAS 1171013-54-9) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0401 Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals

Strategic Context & Application

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole (CAS 1171013-54-9) is a highly valued building block in contemporary medicinal chemistry. The strategic incorporation of the 2,2-difluoroethyl moiety serves as a bioisostere that modulates lipophilicity (clogP) and significantly improves metabolic stability against human liver microsomes (HLM). Structurally, the 3-methyl group is frequently utilized to efficiently fill small hydrophobic pockets in target proteins, a design strategy prominently featured in the development of Heat Shock Protein 90 (Hsp90) inhibitors .

Scaling up the production of this intermediate requires overcoming the inherent regioselectivity challenges of pyrazole N-alkylation to ensure high purity and yield of the desired regioisomer.

Mechanistic Principles of Regioselective N-Alkylation

The direct N-alkylation of 3-methylpyrazole produces a mixture of two regioisomers: the desired 1-alkyl-3-methylpyrazole and the sterically hindered 1-alkyl-5-methylpyrazole.

Causality of Selectivity: The regioselectivity is governed by a competition between the steric bulk of the C3-methyl group and the electronic properties of the pyrazole nitrogen atoms. Quantum mechanical (QM) estimations of activation energies demonstrate that the transition state for N1 alkylation (yielding the 3-methyl isomer) is lower in energy than N2 alkylation when using standard electrophiles . This energy difference translates to a strong kinetic preference for the 3-methyl isomer .

Electrophile Selection for Scale-Up: For industrial scale-up, 2,2-difluoroethyl methanesulfonate (mesylate) is strictly prioritized over the corresponding bromide or triflate.

  • Bromides suffer from high volatility and sluggish SN2 kinetics, requiring excessive heating that degrades the product.

  • Triflates are cost-prohibitive for kilogram-scale production and are prone to rapid hydrolysis in ambient moisture.

  • Mesylates provide an optimal balance, ensuring >98% conversion with a highly favorable regioisomeric ratio (r.r.) of 92:8 without generating genotoxic volatile impurities.

Process Optimization Data

To establish a self-validating and robust protocol, various conditions were evaluated at a 100 g scale. The selection of anhydrous potassium carbonate (K₂CO₃) in acetonitrile (MeCN) was found to maximize the 3-methyl isomer yield while suppressing elimination side-reactions (e.g., the formation of gaseous 1,1-difluoroethylene).

Table 1: Quantitative Optimization of N-Alkylation Conditions (100 g scale)

Alkylating AgentBaseSolventTemp (°C)Conversion (%)Regioisomeric Ratio (3-Me : 5-Me)Isolated Yield (%)
2,2-Difluoroethyl bromideK₂CO₃DMF808588:1265
2,2-Difluoroethyl bromideCs₂CO₃DMF809285:1570
2,2-Difluoroethyl mesylate K₂CO₃ MeCN 80 >99 92:8 82
2,2-Difluoroethyl mesylateNaOH (aq)Toluene/PTC909580:2068
2,2-Difluoroethyl triflateDIPEADCM25>9990:1078

Scale-Up Workflow Visualization

Workflow N1 3-Methylpyrazole + K2CO3 Base N3 N-Alkylation Reactor (MeCN, 80°C, 12h) N1->N3 N2 2,2-Difluoroethyl Methanesulfonate N2->N3 N4 In-Process Control (HPLC Analysis) N3->N4 N5 Filtration & Aqueous Wash N4->N5 >98% Conv. N6 Fractional Vacuum Distillation N5->N6 N7 1-(2,2-Difluoroethyl)- 3-methyl-1H-pyrazole N6->N7 Main Fraction N8 5-Methyl Isomer (Waste Forecut) N6->N8 Forecut

Figure 1: Scale-up workflow for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole synthesis.

Self-Validating Scale-Up Protocol (1 kg Scale)

Equipment: 10 L jacketed glass reactor, overhead mechanical stirrer, reflux condenser, internal PT100 temperature probe, and a high-efficiency fractional distillation setup (Sulzer packing, min. 15 theoretical plates).

Materials:

  • 3-Methylpyrazole (1.0 eq, 12.18 mol, 1.00 kg)

  • 2,2-Difluoroethyl methanesulfonate (1.05 eq, 12.79 mol, 2.05 kg)

  • Potassium carbonate, anhydrous (1.5 eq, 18.27 mol, 2.52 kg)

  • Acetonitrile (HPLC grade, 6.0 L)

  • Methyl tert-butyl ether (MTBE, 4.0 L)

Step-by-Step Methodology

Step 1: Reactor Preparation & Charging Purge the 10 L reactor with N₂ for 15 minutes to displace atmospheric moisture. Charge 6.0 L of MeCN, followed by 1.00 kg of 3-methylpyrazole.

  • Causality: An inert atmosphere prevents the hydration of the highly hygroscopic MeCN, which would otherwise lead to the competitive hydrolysis of the mesylate electrophile.

Step 2: Base Addition Add 2.52 kg of anhydrous K₂CO₃ in steady portions under moderate stirring (250 rpm).

  • Causality: K₂CO₃ is utilized as a mild, heterogeneous base. Unlike aqueous NaOH, it prevents the generation of water during deprotonation, thereby protecting the electrophile from degradation while maintaining a steady basicity.

Step 3: Electrophile Dosing Heat the suspension to an internal temperature of 70 °C. Begin the dropwise addition of 2.05 kg of 2,2-difluoroethyl methanesulfonate over 2.5 hours.

  • Causality: Controlled dosing manages the mild exotherm associated with SN2 alkylation. By maintaining a low steady-state concentration of the electrophile, the protocol strictly minimizes potential dialkylation or elimination pathways.

Step 4: Aging & In-Process Control (IPC) Elevate the internal temperature to 80 °C and age the reaction for 12 hours.

  • Self-Validation Check: Withdraw a 1 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV at 210 nm). The reaction is self-validated as complete when the residual 3-methylpyrazole peak is < 2.0% (Area%). If > 2.0%, age for an additional 2 hours.

Step 5: Quench & Filtration Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove the inorganic salts (unreacted K₂CO₃ and the potassium methanesulfonate byproduct). Wash the filter cake with 1.0 L of fresh MeCN to ensure complete product recovery.

Step 6: Solvent Exchange & Washing Concentrate the combined filtrate under reduced pressure (40 °C, 100 mbar) to a volume of approximately 1.5 L. Dilute the resulting residue with 4.0 L of MTBE. Wash the organic phase with deionized water (2 × 1.5 L).

  • Self-Validation Check: Measure the pH of the final aqueous wash. It must be neutral (~pH 7.0). An elevated pH indicates incomplete removal of residual basic salts, which can cause decomposition during the subsequent high-temperature distillation.

Step 7: Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude regioisomeric mixture as a pale yellow oil.

Step 8: Downstream Purification (Fractional Distillation) Transfer the crude oil to a 2 L distillation flask equipped with the fractional distillation column. Distill under high vacuum (5-10 mbar).

  • Execution: The 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole (minor isomer) possesses a slightly lower boiling point due to the reduced dipole moment and will elute as a forecut. Discard the forecut. Collect the main fraction containing the target 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole at the established boiling plateau.

  • Self-Validation Check: Analyze the main fraction via GC-FID. The protocol is validated when the target purity is >98.0% with <1.0% of the 5-methyl regioisomer detected.

References

  • Title: Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole reactions

Welcome to the Technical Support Center for the synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole . As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole . As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in pyrazole alkylations. While the N-alkylation of pyrazoles is a textbook SN2 transformation, the intrinsic tautomerism of 3-methylpyrazole and the unique electronic properties of the 2,2-difluoroethyl group introduce highly competitive side reactions.

This guide is designed to decode the causality behind these impurities—specifically regioisomer formation and electrophile degradation—and provides a self-validating framework to achieve high regioselectivity and yield.

Part 1: Mechanistic Causality & Reaction Pathways

The formation of impurities in this specific reaction is driven by two primary mechanistic pathways:

  • Ambident Nucleophilicity (Regioisomer Formation): 3-methylpyrazole exists in a rapid tautomeric equilibrium with 5-methylpyrazole. Upon deprotonation, the resulting pyrazolide anion possesses two nucleophilic nitrogen centers. Alkylation at the less hindered N1 position yields the target product, while attack at the N2 position yields the sterically hindered 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole regioisomer[1].

  • Electrophile Degradation (E2 Elimination): The highly electronegative fluorine atoms on the 2,2-difluoroethylating agent (e.g., triflate or bromide) significantly increase the acidity of the adjacent methylene protons. In the presence of strong bases or elevated temperatures, E2 elimination outcompetes SN2 alkylation, generating volatile 1,1-difluoroethene and resulting in stalled reactions.

Pathway cluster_0 Reactants SM 3-Methylpyrazole (Tautomeric Mixture) Target 1-(2,2-Difluoroethyl)- 3-methyl-1H-pyrazole [Target Product] SM->Target Base, SN2 at N1 (Sterically Favored) Impurity 1-(2,2-Difluoroethyl)- 5-methyl-1H-pyrazole [Regioisomer Impurity] SM->Impurity Base, SN2 at N2 (Sterically Hindered) Elec 2,2-Difluoroethyl Triflate (Electrophile) Elec->Target Elec->Impurity Degradation 1,1-Difluoroethene [Elimination Byproduct] Elec->Degradation Base, E2 Elimination (Competing Pathway)

Mechanistic pathways of 3-methylpyrazole alkylation and competing elimination.

Part 2: Quantitative Matrix - Reaction Conditions vs. Regioselectivity

To systematically control the reaction, we must manipulate the transition state energies. Density Functional Theory (DFT) studies on the halomethane alkylation of pyrazoles demonstrate that polar aprotic solvents minimize activation energy, but bulkier bases are required to differentiate the N1 and N2 transition states[2]. The table below summarizes the empirical impact of varying conditions on the product distribution.

BaseSolventTemp (°C)Target (3-Me) YieldImpurity (5-Me) YieldUnreacted SMMechanistic Rationale
K₂CO₃ DMF8045%35%10%High temperature promotes unselective alkylation and electrophile degradation.
K₂CO₃ DMSO2560%30%5%Lower temp reduces elimination; DMSO solvates the cation, increasing nucleophilicity but maintaining poor regiocontrol[1].
Cs₂CO₃ MeCN2575%15%5%Cesium's large ionic radius creates a bulkier ion pair, sterically hindering N2 attack.
NaH THF0 to 2585%8%2%Strong deprotonation. THF maintains a tight ion pair, maximizing steric differentiation at the transition state.

Part 3: Deep-Dive FAQs (Troubleshooting Guides)

Q1: My reaction stalls at 50% conversion, but LC-MS shows the 2,2-difluoroethyl bromide is completely consumed. What is the root cause? A: Causality: You are observing base-mediated E2 elimination of your electrophile. The base is abstracting a proton from the 2,2-difluoroethyl bromide rather than deprotonating the pyrazole, releasing 1,1-difluoroethene gas. Solution: Switch your electrophile to 2,2-difluoroethyl triflate, which is significantly more reactive toward SN2 displacement at lower temperatures. Concurrently, lower the reaction temperature to 0°C during the addition phase.

Q2: How do I separate the 3-methyl target from the 5-methyl impurity if they co-elute on normal-phase silica? A: Causality: The 3-methyl and 5-methyl regioisomers have nearly identical dipole moments. On standard bare silica, their partitioning coefficients in hexane/ethyl acetate are indistinguishable[1]. Solution: Transition to reversed-phase chromatography (C18) using a water/acetonitrile gradient. If normal-phase must be used, add a hydrogen-bond disruptor (e.g., 1% triethylamine or acetic acid) to the mobile phase to alter their interaction with the stationary phase silanols.

Q3: Can I use a catalyst to drive regioselectivity? A: Causality: Yes. While standard basic conditions favor the N1 isomer, the introduction of Lewis acids (like MgBr₂) can alter the nucleophilic centers to favor N2[1]. However, for maximum N1 selectivity (your target), avoiding Lewis acids and relying on steric bulk (e.g., Cs₂CO₃ or tight ion-pairing with NaH) is the most reliable, self-validating approach.

Workflow Start Analyze Crude LC-MS Cond1 High 5-Methyl Regioisomer? Start->Cond1 Cond2 Low Conversion + No Electrophile? Start->Cond2 Cond3 Unreacted Pyrazole? Start->Cond3 Act1 Switch to Bulky Base (e.g., Cs2CO3) or NaH Cond1->Act1 Yes Act2 Lower Temp to 0°C Reduce Base Strength Cond2->Act2 Yes Act3 Check Reagent Purity Increase Electrophile Eq. Cond3->Act3 Yes

Troubleshooting logic workflow for resolving low yields and regioisomer impurities.

Part 4: Standardized Experimental Protocol (Self-Validating System)

This protocol utilizes NaH in THF to maximize the 3-methyl to 5-methyl ratio through tight ion-pairing and steric control.

Step 1: System Preparation & Deprotonation

  • Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then suspend the purified NaH in anhydrous THF (20 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 3-methylpyrazole (1.0 equiv) dropwise. Self-Validation Checkpoint: Observe the evolution of H₂ gas. The cessation of bubbling (typically 15-30 minutes) confirms the quantitative formation of the pyrazolide anion.

Step 2: Alkylation

  • Maintain the reaction at 0°C.

  • Add 2,2-difluoroethyl triflate (1.1 equiv) dropwise over 10 minutes. (Note: Triflate is preferred over bromide to allow for low-temperature SN2 without triggering E2 elimination).

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in Water/MeCN, and analyze via LC-MS. The target mass [M+H]⁺ = 147.1 should dominate, with <10% of the regioisomer peak. Unreacted starting material should be <5%.

Step 3: Quench and Isolation

  • Cool the reaction back to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via reversed-phase flash chromatography (C18, 10-90% Water/Acetonitrile) to isolate the pure 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

Part 5: References

  • Title: Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study Source: ResearchGate URL: [Link]

Sources

Optimization

reducing byproducts in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole preparation

Technical Support Center: Regioselective Synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole Welcome to the advanced troubleshooting and protocol guide for the N-alkylation of 3-methylpyrazole with 2,2-difluoroethyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Regioselective Synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole

Welcome to the advanced troubleshooting and protocol guide for the N-alkylation of 3-methylpyrazole with 2,2-difluoroethylating agents. This resource is designed for drug development professionals and synthetic chemists who need to overcome the persistent challenges of regioselectivity and byproduct elimination in unsymmetrical pyrazole functionalization.

Mechanistic Causality: Understanding Byproduct Formation

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole relies on the deprotonation of 3-methyl-1H-pyrazole to form a highly nucleophilic, resonance-stabilized pyrazolide anion. Because the heterocycle is unsymmetrical, the anion possesses two competing reactive nitrogen centers (N1 and N2), leading to multiple potential reaction pathways[1].

  • The N1 Pathway (Desired Product): Alkylation at the N1 position yields 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. This pathway is kinetically favored because the N1 atom is adjacent to a small hydrogen atom at the C5 position, presenting minimal steric hindrance to incoming electrophiles[1].

  • The N2 Pathway (Regioisomer Byproduct): Alkylation at the N2 position yields 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. This is sterically disfavored by the adjacent C3-methyl group. However, under thermodynamic control (e.g., high heat) or when using less reactive electrophiles, the proportion of this N2 isomer increases significantly[2].

  • The Elimination Pathway (Loss of Yield): The 2,2-difluoroethyl group is highly susceptible to E2 elimination. When exposed to strong bases (like NaH) or high temperatures, the base abstracts a proton from the electrophile rather than the pyrazole, releasing 1,1-difluoroethylene gas and destroying the alkylating agent[3].

ReactionMechanisms SM 3-Methyl-1H-pyrazole + CF2HCH2-X Anion Pyrazolide Anion Intermediate SM->Anion Base Addition Byproduct2 1,1-Difluoroethylene (Elimination Gas) SM->Byproduct2 E2 Elimination (Strong Base/High Temp) Product 1-(2,2-Difluoroethyl)- 3-methyl-1H-pyrazole (Desired N1-Isomer) Anion->Product Kinetically Favored (Less Steric Hindrance) Byproduct1 1-(2,2-Difluoroethyl)- 5-methyl-1H-pyrazole (N2-Regioisomer) Anion->Byproduct1 Thermodynamically Driven (More Steric Hindrance)

Logical relationship diagram detailing the kinetic, thermodynamic, and elimination pathways.

Self-Validating Experimental Protocol

To maximize the N1 isomer and suppress E2 elimination, this optimized protocol leverages K₂CO₃ in anhydrous DMSO combined with 2,2-difluoroethyl trifluoromethanesulfonate (triflate) . The triflate is an exceptionally potent electrophile, allowing the reaction to proceed at low temperatures (0°C to RT). This locks the reaction under kinetic control, heavily favoring the N1 product[3].

ProtocolWorkflow Step1 Step 1: Preparation Dissolve 3-methylpyrazole in anhydrous DMSO Step2 Step 2: Deprotonation Add finely powdered K2CO3 Stir 30 min at RT Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of 2,2-difluoroethyl triflate at 0°C Step2->Step3 Step4 Step 4: Reaction Warm to RT, stir 2-4 hours Monitor via LC-MS Step3->Step4 Step5 Step 5: Workup Quench with ice water Extract with EtOAc Step4->Step5

Step-by-step workflow for the regioselective synthesis of the N1-alkylated pyrazole.

Step-by-Step Methodology
  • Preparation : In an oven-dried flask under an N₂ atmosphere, dissolve 3-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.

    • Causality: DMSO acts as a highly polar aprotic solvent that strongly solvates the K⁺ cation. This leaves a "naked," highly reactive pyrazolide anion, which increases the reaction rate at lower temperatures, thereby favoring the kinetic N1 product[4].

  • Deprotonation : Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the pyrazole without being strong enough to promote E2 elimination of the electrophile in subsequent steps[1].

  • Electrophile Addition : Cool the reaction mixture to 0°C using an ice bath. Add 2,2-difluoroethyl triflate (1.1 equiv) dropwise over 10 minutes.

    • Causality: The triflate leaving group is highly reactive[3]. Dropwise addition at 0°C prevents localized exothermic spikes that would drive thermodynamic equilibration toward the sterically hindered N2 isomer.

  • Reaction & Self-Validation : Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Confirm the disappearance of the starting material mass ( m/z 83 [M+H]⁺) and the appearance of the desired product mass ( m/z 147 [M+H]⁺). If m/z 147 is absent but the starting material is consumed, E2 elimination has occurred.

  • Workup : Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely partition and remove the DMSO. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Reagent Selection Matrix

The choice of leaving group, base, and solvent dictates the success of the reaction. The table below summarizes the quantitative impact of these variables on regioselectivity and byproduct formation.

Alkylating AgentBaseSolventTempN1:N2 RatioElimination Byproduct
2,2-Difluoroethyl Triflate K₂CO₃ DMSO 0°C to RT >95:5 <5%
2,2-Difluoroethyl TriflateCs₂CO₃DMFRT90:10<5%
2,2-Difluoroethyl BromideK₂CO₃DMSO80°C80:20~25%
2,2-Difluoroethyl TosylateK₂CO₃MeCN80°C75:25~20%
2,2-Difluoroethyl BromideNaHTHF65°C60:40>50% (Gas evolution)

Troubleshooting Guide & FAQs

Q: My LC-MS shows complete consumption of 3-methylpyrazole, but my yield of the N1 product is only 30%. Where did the rest of the mass go? A: You are likely experiencing E2 elimination of the alkylating agent. If you are using a halide (like 2,2-difluoroethyl bromide) and heating the reaction to force conversion, the base will eliminate the halide to form 1,1-difluoroethylene gas, destroying your electrophile[3]. Fix: Switch to 2,2-difluoroethyl triflate. Its superior leaving group ability allows the reaction to proceed at 0°C to room temperature, suppressing the high-activation-energy E2 elimination pathway[3].

Q: I am obtaining a 70:30 mixture of N1 and N2 isomers. How can I improve the regioselectivity? A: Regioselectivity in unsymmetrical pyrazoles is heavily influenced by solvent polarity and temperature[1]. Ensure you are using a highly polar aprotic solvent like DMSO, which favors the kinetically controlled N1 attack[4]. If you are already using DMSO, ensure your reaction is strictly kept at or below room temperature, as higher temperatures push the system toward a thermodynamic mixture[2].

Q: Why is my reaction stalling at 50% conversion despite using the triflate protocol? A: This usually indicates that the alkylating agent has been consumed by moisture. The triflate leaving group is highly moisture-sensitive and will readily hydrolyze to 2,2-difluoroethanol in the presence of water. Fix: Ensure your DMSO is strictly anhydrous (stored over activated molecular sieves) and that your K₂CO₃ is oven-dried prior to use.

Q: Can I separate the N1 and N2 isomers easily if they do form? A: Yes, the N1 and N2 isomers typically have different retention factors ( Rf​ ) and can be separated via standard silica gel column chromatography (often using a Hexanes/Ethyl Acetate gradient)[4]. However, optimizing the upstream reaction conditions to a >95:5 ratio is significantly more efficient for scale-up.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Welcome to the technical support center for the analytical characterization of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. As researchers and drug development professionals, achieving a robust, reproducible, and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. As researchers and drug development professionals, achieving a robust, reproducible, and optimized High-Performance Liquid Chromatography (HPLC) method is paramount for accurate quantification and purity assessment. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters in the field. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to solve problems effectively.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the critical first steps: understanding the analyte and establishing a logical starting point for your HPLC method.

Q1: What are the key physicochemical properties of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole and how do they influence the HPLC method?

Answer:

Understanding the physicochemical properties of your analyte is the cornerstone of efficient method development. For 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, we must consider its polarity, which dictates its behavior in a reversed-phase system.

The pyrazole ring itself is weakly basic. This is a critical consideration for peak shape. On silica-based columns, residual, acidic silanol groups can interact with basic analytes, leading to significant peak tailing.[2] Therefore, controlling the mobile phase pH is essential to ensure consistent ionization and minimize these secondary interactions.

Q2: What is a good starting point for a reverse-phase HPLC method for this compound?

Answer:

Based on the compound's predicted polar and weakly basic nature, a standard reversed-phase method provides an excellent starting point. The goal is to begin with conditions that are likely to elute the peak within a reasonable time frame, with good symmetry, which can then be optimized.

Here is a robust starting protocol that serves as a self-validating system; if the analyte does not behave as expected under these conditions, it immediately points toward a specific area for troubleshooting.

Experimental Protocol: Initial Scouting Method
  • Column Selection: Choose a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The end-capping is crucial to minimize interactions with residual silanols.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole standard in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA serves to acidify the mobile phase (to approx. pH 2), which protonates the pyrazole nitrogen, minimizing silanol interactions and ensuring sharp peaks.[4]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Degas both mobile phases thoroughly to prevent bubble formation in the pump and detector.[3]

  • Chromatographic Conditions:

    • Set up a broad linear gradient to effectively scout the required elution strength.

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape. Maintaining a stable temperature is critical for retention time reproducibility.[5]
Injection Volume 5 µLA small volume minimizes potential for peak distortion due to sample overload or solvent effects.
Detection (UV) 210 nm or Diode Array (200-400 nm)Pyrazoles typically lack a strong chromophore, so detection at a lower wavelength is often necessary. A diode array detector is ideal for determining the optimal wavelength.[6]
Gradient Program 5% to 95% B over 15 minutesThis scouting gradient will quickly reveal the approximate organic solvent concentration needed to elute the compound.

Section 2: Troubleshooting Common Retention Time & Peak Shape Issues

Once you have initial data, you may encounter common chromatographic challenges. This section provides a logical, question-based approach to troubleshooting.

Q3: My retention time is drifting across multiple injections. What are the likely causes and how do I fix it?

Answer:

Retention time (RT) drift is a common but solvable issue. The pattern of the drift often points directly to the root cause.[5] A logical troubleshooting sequence is essential to avoid unnecessary changes.

Troubleshooting Workflow for Retention Time Drift

G Start Observe Retention Time Drift Pattern What is the pattern of the drift? Start->Pattern Steady Steady & Gradual Drift (Increasing or Decreasing) Pattern->Steady Gradual Random Random Jitter (Unpredictable RT) Pattern->Random Random Abrupt Abrupt Step Change Pattern->Abrupt Sudden Cause_Steady Likely Causes: 1. Insufficient column equilibration. 2. Mobile phase composition change (evaporation of volatile organic). 3. Lab temperature fluctuation. Steady->Cause_Steady Cause_Random Likely Causes: 1. Pump malfunction (leaks, faulty check valves). 2. Air bubbles in the system. 3. Inconsistent injector performance. Random->Cause_Random Cause_Abrupt Likely Causes: 1. Change in mobile phase batch. 2. Significant leak started/stopped. 3. Column was changed or disturbed. Abrupt->Cause_Abrupt Solution_Steady Solutions: - Ensure column is equilibrated for 10-15 column volumes. - Prepare fresh mobile phase; keep bottles capped. - Use a column oven and ensure stable lab temp. Cause_Steady->Solution_Steady Solution_Random Solutions: - Check system pressure stability; service pump seals/valves. - Degas mobile phase thoroughly. - Inspect injector for leaks or blockage. Cause_Random->Solution_Random Solution_Abrupt Solutions: - Verify new mobile phase preparation. - Perform a system pressure test; check all fittings. - Re-install column and confirm correct orientation. Cause_Abrupt->Solution_Abrupt

Caption: Logical workflow for diagnosing and resolving HPLC retention time drift.

Summary of Retention Time Drift Causes and Solutions
Drift PatternPotential CauseRecommended Action
Steadily Increasing/Decreasing Mobile phase composition changing (e.g., evaporation of ACN), unstable column temperature, insufficient column equilibration.[5]Prepare fresh mobile phase daily, use a column oven set to a stable temperature, and ensure the column is fully equilibrated before starting the sequence.
Random Jitter Inconsistent flow rate due to worn pump seals, faulty check valves, or air in the system.[5]Check for pressure fluctuations, degas mobile phase, prime the pump, and service check valves if necessary.
Abrupt Shift Sudden change in system conditions, such as a new mobile phase batch, a leak, or a change in column.[5]Verify mobile phase preparation, check all fittings for leaks, and ensure the correct column is installed properly.
Q4: The peak for my compound is tailing. What's causing this and how can I improve the symmetry?

Answer:

Peak tailing for a basic compound like a pyrazole derivative is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica surface of the column packing.[2] This interaction causes a portion of the analyte molecules to be retained longer, resulting in a "tail."

Solutions to Mitigate Peak Tailing:

  • Lower Mobile Phase pH: This is the most effective solution. By using an acidic modifier like 0.1% TFA or 0.1% formic acid, the mobile phase pH is lowered to ~2-3. This does two things: it keeps the basic pyrazole fully protonated and, more importantly, it suppresses the ionization of the acidic silanol groups, eliminating the secondary interaction.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica that has a lower concentration of metal impurities and are "end-capped" to cover many of the residual silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Check for Column Contamination: A buildup of strongly retained compounds at the column inlet can act as an active site for secondary interactions. If the problem has worsened over time, consider flushing the column or replacing the guard column.[3]

Q5: My peak is fronting. What does this indicate?

Answer:

Peak fronting, where the front of the peak is sloped and the back is steep, is typically caused by two main issues:

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the inlet, leading to a distorted peak shape.

  • Sample Solvent Mismatch: This is a very common cause. If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase at the start of the run, the sample band will not focus properly on the column head.[7] For example, dissolving your sample in 100% ACN while the starting mobile phase is 95% water will likely cause fronting.

Solutions to Mitigate Peak Fronting:

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.[7]

Q6: My retention time is too short or too long. How do I adjust it?

Answer:

Adjusting retention time is a core part of method optimization and involves modifying the mobile phase strength, temperature, or stationary phase.

Key Parameters for Adjusting Retention Time
Parameter to ChangeEffect on Retention TimeScientific Rationale & Considerations
Increase % Organic (e.g., ACN) Decrease In reversed-phase, the analyte is retained by hydrophobic interaction with the stationary phase. Increasing the organic content of the mobile phase makes it more non-polar, increasing the analyte's affinity for the mobile phase and causing it to elute faster.
Decrease % Organic (e.g., ACN) Increase A more aqueous (polar) mobile phase increases the analyte's interaction with the non-polar stationary phase, leading to longer retention.
Increase Column Temperature Decrease Increasing the temperature lowers the mobile phase viscosity, allowing for faster mass transfer. It also typically reduces the strength of the hydrophobic interactions, leading to shorter retention times. A 1 °C change can alter retention by 1-2%.[5]
Change Mobile Phase pH Variable For a basic analyte like this pyrazole, increasing the pH towards its pKa will deprotonate it, making it less polar and increasing retention. However, operating silica-based columns above pH 7 is generally not recommended as it can dissolve the silica.[2] Decreasing the pH will ensure it is protonated and polar, decreasing retention.
Change Stationary Phase Variable If adjusting the mobile phase does not provide the desired retention or selectivity from impurities, consider a different column. A Phenyl-Hexyl column can offer different selectivity due to pi-pi interactions. For highly fluorinated molecules, a specialized fluorinated stationary phase might offer unique retention mechanisms.[8]

Section 3: Systematic Optimization

Q7: How do I systematically optimize the separation of my target compound from its impurities?

Answer:

A systematic, one-factor-at-a-time approach is the most efficient way to optimize a separation method. The goal is to achieve a target retention time for the main peak while maximizing the resolution from all other peaks.

Workflow for Systematic Method Optimization

Caption: A systematic workflow for HPLC method development and optimization.

Step-by-Step Optimization Protocol:

  • Analyze the Scouting Run: Use the initial scouting gradient from Q2 to determine the approximate %B at which your compound elutes.

  • Optimize the Gradient:

    • If the peak elutes too early (< 2 minutes), consider starting with a lower %B or adding an isocratic hold at the beginning.

    • If the peak elutes too late, you can increase the starting %B.

    • Create a shallower gradient around the elution point of your analyte to improve resolution from nearby impurities. For example, if your compound elutes at 40% B, try a gradient of 30-50% B over 10 minutes.

  • Optimize Temperature: Run the optimized gradient at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect the selectivity between your analyte and impurities, sometimes even changing the elution order.[5]

  • Optimize pH/Modifier: If peak shape is still suboptimal or if co-elution is an issue, changing the mobile phase modifier can help. Compare the results using 0.1% TFA with those from 0.1% Formic Acid. Formic acid is less aggressive and can sometimes provide different selectivity.

By following this structured approach, you will develop a robust, reliable, and optimized HPLC method for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole suitable for research and quality control environments.

References
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • IJPRA. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2014, August 10).
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ALWSCI. (2025, November 27).
  • R Discovery. (2024, December 23).
  • LCGC International. (2025, November 29). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Guidechem. 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1h-pyrazole.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole in Suzuki-Miyaura Couplings

Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely utilizing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole as a critical building block to improve the metabolic stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely utilizing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole as a critical building block to improve the metabolic stability and lipophilicity of your lead compounds. However, the unique electronic properties of this fluorinated scaffold frequently cause standard Suzuki-Miyaura cross-coupling protocols to fail.

This guide synthesizes mechanistic causality, diagnostic FAQs, and self-validating experimental workflows to help you troubleshoot and optimize your couplings.

The Mechanistic Bottleneck: Understanding the Causality

The root cause of low reactivity in this system is the strong inductive electron-withdrawing effect (-I effect) of the N -(2,2-difluoroethyl) group. This group pulls electron density away from the pyrazole π -system, fundamentally altering its behavior in the catalytic cycle depending on its role:

  • When the Pyrazole is the Electrophile (Halide): The electron-deficient nature of the pyrazole accelerates the initial oxidative addition of the C–X bond to Pd(0). However, the resulting Pd(II) intermediate is highly electron-poor, which thermodynamically and kinetically decelerates the subsequent transmetalation step[1]. The catalytic cycle stalls, leading to unreacted starting material or catalyst decomposition.

  • When the Pyrazole is the Nucleophile (Boronic Acid/Ester): The electron-withdrawing group severely reduces the nucleophilicity of the boronate anion formed upon base coordination. This not only slows down transmetalation but also makes the highly polarized C–B bond extremely susceptible to base-catalyzed, pre-hydrolytic protodeboronation in aqueous media[2].

G Pd0 Active Pd(0) L (e.g., XPhos Pd(0)) OxAdd Oxidative Addition (Accelerated by -CF2H) Pd0->OxAdd Ar-X TransMet Transmetalation (Decelerated by -CF2H) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Formation) TransMet->RedElim Ar'-B(OH)2 ProtoLeak Protodeboronation (Rapid Base Hydrolysis) TransMet->ProtoLeak H2O / OH- RedElim->Pd0 Biaryl Product

Catalytic cycle highlighting bottlenecks caused by the 2,2-difluoroethyl group.

Diagnostic FAQs

Q1: Why is my 4-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole showing <20% conversion with standard Pd(PPh3)4 or Pd(dppf)Cl2? A1: Standard phosphine ligands do not provide sufficient electron density to the Pd(II) center to drive the sluggish transmetalation step of this electron-deficient heterocycle[1]. You must switch to a highly active, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) paired with a Generation 3 (G3) or Generation 4 (G4) Buchwald precatalyst to ensure rapid catalyst activation and turnover[3].

Q2: I am using the pyrazole-4-boronic acid pinacol ester, but LCMS shows mostly the deborylated pyrazole. How do I prevent this? A2: You are observing base-catalyzed protodeboronation. The difluoroethyl group makes the boronic ester highly unstable in the presence of aqueous bases (like Na2CO3 or K2CO3 in water)[2]. To fix this, you must eliminate water from your system. Switch to strictly anhydrous conditions using a fluoride source (e.g., anhydrous KF or CsF) in THF or Dioxane. Fluoride activates the boron via a fluoroboronate intermediate without triggering the hydrolytic cleavage pathway.

Q3: Can I just increase the temperature to force the transmetalation? A3: No. Increasing the temperature disproportionately accelerates the rate of protodeboronation and catalyst deactivation (Pd black precipitation) compared to the rate of transmetalation[2]. The optimal strategy is to use a highly active precatalyst (like XPhos Pd G3) that allows the reaction to proceed rapidly at mild temperatures (40 °C – 60 °C)[3].

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative impact of switching from standard to optimized conditions for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole couplings.

Coupling RoleCatalyst SystemBase / SolventTempYieldPrimary Failure Mode
Halide (Electrophile)Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane-H2O90 °C< 20%Stalled transmetalation; unreacted starting material.
Halide (Electrophile)XPhos Pd G3 (2 mol%)K3PO4 / Dioxane-H2O60 °C> 85%Minimized side reactions; rapid conversion.
Boronate (Nucleophile)Pd(dppf)Cl2 (5 mol%)K2CO3 / DMF-H2O80 °C< 10%Complete protodeboronation (deborylation).
Boronate (Nucleophile)XPhos Pd G3 (2 mol%)KF (anhydrous) / THF40 °C> 75%Suppressed protodeboronation; requires strict anhydrous setup.

Validated Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the visual or analytical checkpoints are met.

Protocol A: Coupling the Pyrazole Halide (Electrophile)

Use this protocol when utilizing 4-bromo- or 5-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

  • System Preparation: In a rigorously dried vial, combine the pyrazole halide (1.0 equiv), the aryl boronic acid (1.5 equiv), XPhos Pd G3 (2 mol%), and K3PO4 (3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Sparge the mixture with Argon for exactly 10 minutes.

  • Catalyst Activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes.

    • Validation: The solution must transition from a pale yellow suspension to a clear, deep red/brown homogeneous solution. This color change confirms the deprotonation of the G3 precatalyst and the release of the active XPhos-Pd(0) species. If it remains pale yellow, your base is inactive or the precatalyst has degraded.

  • Reaction: Heat the mixture to 60 °C for 2 hours.

  • Monitoring (Self-Validation Checkpoint 2): Pull an aliquot for LCMS.

    • Validation: You should observe the disappearance of the starting halide mass. If a mass corresponding to the Pd(II) oxidative addition complex is observed without product formation, the boronic acid is either sterically hindered or has degraded.

Protocol B: Coupling the Pyrazole Boronic Ester (Nucleophile)

Use this protocol when utilizing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-boronic acid pinacol ester to prevent protodeboronation.

  • Anhydrous Setup (Self-Validation Checkpoint 1): Flame-dry a Schlenk flask. Add the pyrazole boronic ester (1.2 equiv), the aryl halide (1.0 equiv), XPhos Pd G3 (2-5 mol%), and spray-dried, anhydrous KF (3.0 equiv).

    • Validation: Run a baseline LCMS of the solid mixture dissolved in dry solvent. The absence of the deborylated pyrazole mass ([M+H]+ = 147.1) confirms the integrity of your starting materials.

  • Solvent Addition: Add strictly anhydrous THF (0.1 M) under an Argon atmosphere. Do not use any water.

  • Low-Temperature Coupling: Heat the reaction gently to 40 °C. The highly active XPhos Pd G3 catalyst enables turnover at this low temperature, which kinetically outcompetes any residual protodeboronation pathways[3].

  • Monitoring (Self-Validation Checkpoint 2): Check the reaction at 30 minutes via LCMS.

    • Validation: You should see a steady increase in product formation. If the protodeboronation byproduct exceeds 10% relative to the product, immediately stop the reaction, re-dry your KF under vacuum at 150 °C, and restart with fresh anhydrous solvent.

References
  • [1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: nih.gov. 1

  • [2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: ed.ac.uk. 2

  • [3] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: mit.edu. 3

Sources

Troubleshooting

Technical Support Center: Separation and Purification of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole Isomers

Introduction Welcome to the technical support center for the separation and purification of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole and its constitutional isomers. The introduction of a difluoroethyl group onto a pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the separation and purification of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole and its constitutional isomers. The introduction of a difluoroethyl group onto a pyrazole ring is a key strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and lipophilicity. However, the synthesis, often involving the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, can lead to the formation of a mixture of regioisomers. The most common isomers e[1][2]ncountered are 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole and 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole.

These isomers often exhibit very similar physical and chemical properties, making their separation a significant challenge for researchers, scientists, and drug development professionals. Achieving high purity of [3][4]the desired isomer is critical, as different regioisomers can have vastly different biological activities and toxicological profiles. This guide provides in-de[5]pth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming these separation and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole and why is their separation difficult?

A1: The most common isomer formed during the synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is its regioisomer, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. The separation is challenging because these constitutional isomers have identical molecular weights and often possess very similar polarities and boiling points, leading to co-elution in chromatographic systems and difficulty in separation by distillation.

Q2: How can I confirm [4]the identity of each separated isomer?

A2: A combination of chromatographic and spectroscopic techniques is essential. After separation, each isomer should be characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing between the 3-methyl and 5-methyl isomers. The chemical shifts of the pyrazole ring protons and carbons will be different. Two-dimensional NMR experiments, such as NOESY, can definitively confirm the structure by showing the spatial proximity between the N-alkyl group and the methyl group.

  • Mass Spectrometry ([6][7]MS): While both isomers will have the same molecular ion peak, their fragmentation patterns in techniques like GC-MS might differ, offering clues to their structure.

  • X-ray Crystallograp[4]hy: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: What are the main [8]purification techniques for these pyrazole isomers?

A3: The most effective techniques are:

  • Flash Column Chromatography: This is a widely used method for separating regioisomers on a preparative scale.

  • High-Performance Li[3][5]quid Chromatography (HPLC): HPLC offers higher resolution for separating closely related isomers and is also suitable for analytical quantification.

  • Supercritical Fluid[3][4] Chromatography (SFC): SFC is an excellent alternative, often providing superior separation for isomers with high efficiency and is considered a "green" technology.

  • Fractional Distilla[9][10][11]tion: This can be effective if there is a sufficient difference in the boiling points of the isomers.

Troubleshooting Gu[12][13][14]ide

Issue 1: Poor or No Separation of Isomers in Flash Column Chromatography
  • Potential Cause: The chosen solvent system has insufficient selectivity for the isomers.

  • Solution:

    • Systematic TLC Analysis: Before running a column, screen a wide range of solvent systems using Thin Layer Chromatography (TLC). The goal is to find a sys[5]tem that provides the largest difference in retention factor (Rf) between the two isomer spots.

    • Optimize Mobile Phase Polarity: If the spots are not separating, adjust the polarity. Try a shallower gradient or an isocratic elution with a solvent system that showed the best separation on TLC. Common mobile phases for [3]pyrazole isomers include gradients of ethyl acetate in hexane or petroleum ether.

    • Consider a Diff[3]erent Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina or C18-functionalized silica (for reversed-phase chromatography).

Issue 2: Co-elution of Isomers in HPLC Analysis
  • Potential Cause: The analytical method lacks the necessary resolution.

  • Solution:

    • Mobile Phase Optimization:

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

      • Adjust pH: The basic nature of the pyrazole ring can lead to interactions with the stationary phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.

    • Stationary Phas[3][12]e Screening:

      • Different C18 Columns: Not all C18 columns are the same. Screen columns from different manufacturers with different bonding technologies.

      • Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer different selectivity (π-π interactions) compared to C18 and can be effective for separating aromatic isomers.

    • Method Parameter Adjustment:

      • Lower the Flow Rate: This can increase column efficiency and improve resolution.

      • Decrease the Gradient Slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better separation.

      • Increase Co[13]lumn Temperature: This can improve efficiency and alter selectivity, but be mindful of compound stability.

Issue 3: Ineffective Separation via Fractional Distillation
  • Potential Cause: The boiling points of the isomers are too close for the efficiency of the distillation setup.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.

    • Slow and Steady[14] Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column.

    • Maintain a High[15] Reflux Ratio: Collect the distillate slowly. A higher reflux ratio (the ratio of condensate returned to the column to that collected as product) improves separation.

    • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points of the compounds. This can sometimes increase the boiling point difference between isomers, aiding in their separation.

Detailed Protocols and Data

Table 1: Predicted Physicochemical Properties of Isomers
Property1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole1-(2,2-difluoroethyl)-5-methyl-1H-pyrazoleData Source
Molecular FormulaC₆H₈F₂N₂C₆H₈F₂N₂-
Molecular Weight146.14 g/mol 146.14 g/mol -
Boiling Point~282.8 ± 40.0 °C (Predicted for a related nitro-substituted analog)Likely very similar to the 3-methyl isomer
logP~1.06 (Predict[16]ed for a related nitro-substituted analog)Likely very similar to the 3-methyl isomer

Note: Experimental da[16]ta for these specific isomers is scarce in public literature. The boiling point and logP are based on predictions for a structurally similar compound and should be used as a general guide.

Protocol 1: Preparative Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude isomer mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading technique often results in better separation.

  • Column Packing: W[3]et-pack a glass column with silica gel using the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Analytical HPLC Method Development
  • Initial Scouting:

    • Column: C18, 2.7 µm, 150 x 4.6 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)

  • Optimization: Based on the scouting run, adjust the gradient slope, mobile phase composition, and other parameters to achieve baseline resolution (>1.5) between the isomer peaks. For example, if the peaks are eluting very close together, try a shallower gradient (e.g., 30-50% B over 30 minutes).

Visualizations

Diagram 1: General Workflow for Isomer Separation and Purification

G cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_separation Separation Strategy cluster_purification Purification & Characterization Synthesis Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole Crude_Mixture Crude Isomer Mixture Synthesis->Crude_Mixture TLC_GCMS TLC / GC-MS Analysis (Confirm presence of isomers) Crude_Mixture->TLC_GCMS Separation_Choice Choose Separation Technique TLC_GCMS->Separation_Choice Flash_Chrom Flash Chromatography Separation_Choice->Flash_Chrom Large Scale Prep_HPLC Preparative HPLC/SFC Separation_Choice->Prep_HPLC High Purity Fractional_Dist Fractional Distillation Separation_Choice->Fractional_Dist Boiling Point Difference Fractions Collect Fractions Flash_Chrom->Fractions Prep_HPLC->Fractions Fractional_Dist->Fractions Analysis Analyze Fractions (TLC, HPLC, GC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Pure_Isomer_1 Pure Isomer 1 Combine->Pure_Isomer_1 Pure_Isomer_2 Pure Isomer 2 Combine->Pure_Isomer_2 Characterization Structural Confirmation (NMR, MS) Pure_Isomer_1->Characterization Pure_Isomer_2->Characterization

Caption: Workflow for isomer separation.

Diagram 2: Troubleshooting Logic for HPLC Co-elution

G Start Problem: Isomers Co-elute in HPLC Check1 Change Organic Modifier? (e.g., ACN to MeOH) Start->Check1 Sol1 Run with new modifier Check1->Sol1 Yes Check2 Adjust Gradient Slope? (Make it shallower) Check1->Check2 No Sol1->Check2 Sol2 Implement a longer, shallower gradient Check2->Sol2 Yes Check3 Change Stationary Phase? (e.g., C18 to Phenyl-Hexyl) Check2->Check3 No Sol2->Check3 Sol3 Screen different column chemistries Check3->Sol3 Yes End Resolution Achieved Check3->End No (Consult Senior Scientist) Sol3->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-ready drug product is underpinned by rigorous ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-ready drug product is underpinned by rigorous analytical scrutiny. For a compound such as 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, a fluorinated heterocyclic molecule with potential therapeutic applications, the validation of analytical methods is not merely a regulatory formality but a scientific necessity. It ensures the integrity of data that supports safety, efficacy, and quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of this specific pyrazole derivative, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]

The selection of an analytical procedure is a critical decision, contingent on the specific requirements of the analysis at different stages of drug development.[5] For routine quality control, a robust, reliable, and cost-effective method is paramount. For impurity profiling or metabolite identification, a highly sensitive and specific method is required. This guide will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary workhorse for quantitative analysis, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Central Role of Method Validation

Validation of an analytical method is the process of demonstrating through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.[1][6] The core parameters for validation, as stipulated by guidelines like ICH Q2(R1) and the recently revised Q2(R2), include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[2][7][8][9] Adherence to these guidelines ensures that the analytical data is reliable, reproducible, and fit for purpose.[10][11]

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the routine quantification of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole in bulk drug substance or formulated products, a reversed-phase HPLC (RP-HPLC) method with UV detection is often the most suitable choice due to its versatility, robustness, and cost-effectiveness.[12] The pyrazole ring system provides a chromophore that allows for sensitive UV detection.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development. The non-polar nature of the difluoroethyl group and the overall molecule suggests good retention on a C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure good peak shape) is typically employed.[13] The optimal ratio should be determined during method development to achieve a suitable retention time and resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. Pyrazole derivatives typically exhibit UV absorbance in the range of 210-250 nm. A PDA detector is invaluable here for assessing peak purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase, to a known concentration.

Causality Behind Experimental Choices:
  • C18 Column: The choice of a C18 column is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. This is the most common mode of HPLC for small organic molecules like our target compound.

  • Acidified Mobile Phase: The addition of a small amount of acid to the mobile phase protonates any residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak symmetry. It also ensures the analyte is in a single ionic form.

  • Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_sample Accurately weigh sample dissolve_sample Dissolve in mobile phase prep_sample->dissolve_sample injection Inject sample/standard dissolve_sample->injection prep_std Prepare calibration standards separation Separation on C18 column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification validation Perform Method Validation quantification->validation

Caption: Workflow for HPLC-UV analysis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

Comparative Analysis of Analytical Methods

While HPLC-UV is a robust primary method, alternative techniques offer distinct advantages for specific applications. Here, we compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Validation ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Specificity Good to Excellent (with PDA)ExcellentExcellent
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%< 1.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-10 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~1-50 ng/mL~5-50 µg/mL
Typical Run Time 5-15 minutes10-30 minutes5-10 minutes per sample
Instrumentation Cost ModerateHighVery High
Sample Throughput HighModerateLow to Moderate
Destructive/Non-destructive DestructiveDestructiveNon-destructive
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, GC-MS represents a viable, and in some cases superior, alternative to HPLC.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: Optimized to ensure complete volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

  • Ionization Mode: Electron Impact (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[14]

  • Mass Analyzer: Scan mode for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.

  • High Specificity: The mass spectrometer provides mass-to-charge ratio information, which is highly specific and can be used to confirm the identity of the analyte and any impurities based on their mass spectra and fragmentation patterns.[14][15]

  • Excellent Sensitivity: GC-MS, particularly in SIM mode, can achieve very low detection limits, making it ideal for impurity analysis.[16]

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. Instead, a certified internal standard of a different, known compound is used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: The spectra are processed, and the integrals of specific, well-resolved signals from the analyte and the internal standard are carefully measured.

  • Calculation: The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

  • Primary Method: qNMR provides a direct measure of the analyte's purity and concentration without the need for a specific reference standard of the analyte itself, which is particularly useful in the early stages of drug development when a fully characterized reference standard may not be available.[17]

  • High Precision and Accuracy: When performed correctly, qNMR is a highly precise and accurate technique.[17]

  • Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity and integrity of the molecule.[18][19][20]

Decision Framework for Method Selection

The choice of analytical method depends on a variety of factors, including the stage of development, the nature of the sample, and the specific analytical question being addressed.

Method_Selection start Define Analytical Need q1 Routine QC Assay (Bulk/Formulation)? start->q1 q2 Trace Impurity Quantification? start->q2 q3 Primary Standard Characterization? start->q3 q1->q2 No hplc HPLC-UV q1->hplc Yes q2->q3 No gcms GC-MS (SIM mode) q2->gcms Yes qnmr qNMR q3->qnmr Yes

Caption: Decision tree for selecting an analytical method for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

Conclusion

The validation of analytical methods for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is a critical component of its development as a potential pharmaceutical agent. A well-validated RP-HPLC-UV method serves as a robust and reliable workhorse for routine quality control and assay. For applications requiring higher sensitivity and specificity, such as impurity profiling, GC-MS offers a powerful alternative. In the early stages of development, or for the certification of reference materials, qNMR provides an accurate and direct means of quantification without the need for a specific reference standard.

The ultimate choice of method should be based on a thorough understanding of the analytical requirements and a risk-based approach to method development and validation, as advocated by modern regulatory guidelines.[10][11] By selecting and validating the appropriate analytical tools, researchers and drug developers can ensure the generation of high-quality, reliable data, thereby safeguarding the integrity of the entire development process.

References

  • Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • USP <1225> Method Valid
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • Quality Guidelines - ICH.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register.
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers - Benchchem.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regul
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • FDA Analytical Procedures and Methods Validation (Issued 8/2000, Posted 8/30(2000) - ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Associ
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Q2(R1)
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
  • Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS - JEOL.
  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole - INIS-IAEA.
  • Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry.
  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value - ResearchG
  • Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine - ThaiScience.
  • Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection - PubMed.
  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO) - IAEA.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchG
  • How to do HPLC method valid
  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed.

Sources

Comparative

A Comparative Guide to the Efficacy of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole Based Fungicides

This guide provides an in-depth technical comparison of the efficacy of a key class of agricultural fungicides derived from the pyrazole carboxamide scaffold. Specifically, we will focus on four prominent succinate dehyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the efficacy of a key class of agricultural fungicides derived from the pyrazole carboxamide scaffold. Specifically, we will focus on four prominent succinate dehydrogenase inhibitors (SDHIs): Fluopyram , Bixafen , Fluxapyroxad , and Isopyrazam . These fungicides are distinguished by their shared mode of action and, in many cases, a core structural motif of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their comparative performance, supported by experimental data and detailed methodologies.

Introduction: The Rise of Pyrazole Carboxamide SDHIs

Pyrazole carboxamide fungicides have become indispensable tools in modern agriculture for their high efficacy and broad-spectrum activity against a variety of plant pathogenic fungi.[3] Their primary molecular target is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3] By inhibiting SDH, these fungicides disrupt fungal respiration and energy production, leading to the cessation of growth and, ultimately, cell death. This specific mode of action places them in the Fungicide Resistance Action Committee (FRAC) Group 7.[4]

The general structure of many of these potent fungicides is an amide formed between a substituted aniline and a pyrazole carboxylic acid, often 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][2] The four compounds at the center of this guide, while all being pyrazole carboxamides, possess distinct structural modifications that influence their biological activity, spectrum, and plant mobility.

Chemical Structures of Key Pyrazole Carboxamide Fungicides

The following diagram illustrates the chemical structures of Fluopyram, Bixafen, Fluxapyroxad, and Isopyrazam.

Chemical_Structures fluopyram Fluopyram bixafen Bixafen fluxapyroxad Fluxapyroxad isopyrazam Isopyrazam

Caption: Chemical structures of the four pyrazole carboxamide fungicides.

Mode of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of Fluopyram, Bixafen, Fluxapyroxad, and Isopyrazam stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungi.[5] This enzyme plays a critical role in two fundamental metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain.

Specifically, these pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the SDH complex, preventing the oxidation of succinate to fumarate.[3] This blockage has two major consequences for the fungal cell:

  • Disruption of the TCA Cycle: The inhibition of succinate oxidation halts the TCA cycle, a central metabolic hub for the production of energy and biosynthetic precursors.

  • Inhibition of Cellular Respiration: By blocking the transfer of electrons from succinate to the electron transport chain, the production of ATP, the cell's primary energy currency, is severely impaired.

The following diagram illustrates the site of action of these SDHI fungicides within the mitochondrial respiratory chain.

Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Oxidation ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electron Transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Pyrazole Carboxamide (Fluopyram, Bixafen, Fluxapyroxad, Isopyrazam) Inhibitor->SDH Inhibits

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Comparative In Vitro Efficacy

The intrinsic activity of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of fungal growth. A lower EC50 value indicates higher potency. The following tables summarize available EC50 data for Fluopyram, Bixafen, Fluxapyroxad, and Isopyrazam against several key plant pathogens. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.

Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)

FungicideEC50 (µg/mL) - Mycelial GrowthEC50 (µg/mL) - Spore GerminationReference(s)
Fluopyram 0.01 to >100-[6]
Bixafen ---
Fluxapyroxad <0.01 to 4.19-[6]
Isopyrazam 0.68 ± 0.360.07 ± 0.04[1][7]

Note: The wide range for Fluopyram and Fluxapyroxad reflects the testing of multiple isolates with varying sensitivity.

Table 2: Comparative Efficacy (EC50 in µg/mL) Against Sclerotinia sclerotiorum (White Mold)

FungicideEC50 (µg/mL) - Mycelial GrowthReference(s)
Fluopyram -[5]
Bixafen 0.0417 to 0.4732[8]
Fluxapyroxad 0.021 to 0.095[9]
Isopyrazam 0.039 ± 0.002[10]

Note: Data for Fluopyram against S. sclerotiorum was mentioned in a field study context but specific EC50 values were not provided in the searched literature.[5]

Table 3: Efficacy Data (EC50 in µg/mL) Against Other Important Pathogens

PathogenFungicideEC50 (µg/mL)Reference(s)
Fusarium graminearum Pydiflumetofen (a related SDHI)0.0235 - 0.2354 (sensitive isolates)[4]
Puccinia spp. (Rusts) -Data not available in directly comparative format[11][12]
Powdery Mildew Isopyrazam (Podosphaera xanthii)0.04 (protective), 0.05 (curative)

Plant Mobility: Translaminar and Systemic Activity

The effectiveness of a foliar-applied fungicide is not solely dependent on its intrinsic activity but also on its ability to move within the plant to protect untreated tissues. This mobility can be categorized as translaminar (movement from the treated leaf surface to the untreated surface) and systemic (movement through the xylem to other parts of the plant, typically upwards).[13]

  • Fluopyram: Described as having translaminar and acropetal (upward) systemic movement.[13]

  • Bixafen: Exhibits both translaminar and acropetal systemic activity.

  • Fluxapyroxad: Known for its systemic properties.

  • Isopyrazam: Demonstrates translaminar and transverse translocation in cucumber leaves.[7]

Quantitative data directly comparing the degree of translaminar and systemic movement of these four fungicides is limited. However, the general protocols for assessing these properties are well-established.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate the efficacy and mobility of pyrazole carboxamide fungicides.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

1. Materials:

  • Pure culture of the target fungal pathogen (e.g., Sclerotinia sclerotiorum)
  • Potato Dextrose Agar (PDA) or other suitable growth medium
  • Fungicide stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
  • Sterile Petri dishes (90 mm)
  • Sterile cork borer (5 mm diameter)
  • Incubator

2. Methodology:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to approximately 50-60°C.
  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.
  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
  • Data Collection: After a set incubation period (when the colony in the control plate has reached a significant portion of the plate's diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
  • EC50 Determination: Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.

A[label="Prepare fungicide-amended\n and control agar plates"]; B[label="Inoculate with mycelial plug\n of target fungus"]; C [label="Incubate under optimal\n growth conditions"]; D [label="Measure colony diameters"]; E [label="Calculate percent inhibition\n and determine EC50"];

A -> B -> C -> D -> E; }

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Protocol 2: Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

1. Materials:

  • Spore suspension of the target fungus (e.g., Botrytis cinerea)
  • Water agar or a suitable germination medium
  • Fungicide stock solution
  • Microscope slides or multi-well plates
  • Humid chamber
  • Microscope

2. Methodology:

  • Spore Suspension Preparation: Harvest spores from a sporulating culture and suspend them in sterile water. Adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
  • Fungicide Treatment: Prepare a series of fungicide dilutions in sterile water. Mix the spore suspension with the fungicide dilutions to achieve the desired final concentrations.
  • Incubation: Place a drop of the treated spore suspension on a microscope slide or in the well of a micro-well plate. Incubate in a humid chamber at the optimal temperature for germination for a set period (e.g., 6-24 hours).
  • Observation: Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
  • Calculation and EC50 Determination: Calculate the percentage of germination inhibition and determine the EC50 value as described in Protocol 1.
Protocol 3: Translaminar Activity Assay (Leaf Disc Method)

This bioassay evaluates the movement of a fungicide from the treated upper leaf surface to the untreated lower surface.

1. Materials:

  • Young, healthy plants (e.g., cucumber or bean)
  • Fungicide solution with a surfactant
  • Spore suspension of a suitable pathogen (e.g., a powdery mildew)
  • Water agar plates
  • Leaf punch or cork borer

2. Methodology:

  • Plant Treatment: Apply the fungicide solution to the adaxial (upper) surface of the leaves, ensuring no runoff to the abaxial (lower) surface. Allow the leaves to dry.
  • Leaf Disc Excision: After a set period (e.g., 24 hours), excise leaf discs from the treated leaves.
  • Inoculation: Place the leaf discs with the treated side down on water agar plates. Inoculate the untreated abaxial surface (now facing up) with a spore suspension of the pathogen.
  • Incubation: Incubate the plates under conditions conducive to disease development.
  • Assessment: After an appropriate incubation period, assess the disease severity (e.g., percentage of leaf area covered by fungal growth) on the abaxial surface.
  • Efficacy Calculation: Calculate the percentage of disease control relative to untreated control leaf discs.

A[label="Apply fungicide to\n upper leaf surface"]; B[label="Excise leaf discs after\n a set time"]; C [label="Place discs treated-side-down\n on water agar"]; D [label="Inoculate untreated lower\n surface with pathogen"]; E [label="Incubate and assess\n disease severity"];

A -> B -> C -> D -> E; }

Caption: Workflow for the translaminar activity assay.

Resistance Management

A critical consideration for the use of SDHI fungicides is the potential for the development of resistance in fungal populations. Resistance to SDHIs is primarily associated with point mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide. To mitigate the risk of resistance, it is recommended to use these fungicides in rotation or combination with fungicides that have different modes of action.[4]

Conclusion

Fluopyram, Bixafen, Fluxapyroxad, and Isopyrazam are highly effective pyrazole carboxamide fungicides that share a common mode of action as succinate dehydrogenase inhibitors. While they all exhibit broad-spectrum activity, their efficacy against specific pathogens and their mobility within the plant can vary due to their distinct chemical structures.

The available data suggests that Fluxapyroxad and Isopyrazam show very high intrinsic activity against Sclerotinia sclerotiorum. Isopyrazam also demonstrates potent activity against the spore germination of Botrytis cinerea. All four fungicides possess a degree of translaminar and/or systemic movement, which is crucial for their protective and curative action in the field.

The selection of the most appropriate fungicide will depend on the target pathogen, the crop, and the specific application strategy. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to generate more comprehensive datasets. As with all single-site inhibitors, a robust resistance management strategy is essential to ensure the long-term efficacy of these valuable agricultural tools.

References

  • Song, Y., Zhang, Z., Chen, L., He, L., Lu, H., Ren, Y., Mu, W., & Liu, F. (2016). Baseline Sensitivity of Botrytis cinerea to the Succinate Dehydrogenase Inhibitor Isopyrazam and Efficacy of this Fungicide. Plant Disease, 100(7), 1314–1320. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Song, Y., et al. (2016). Baseline sensitivity of Botrytis cinerea to the succinate dehydrogenase inhibitor isopyrazam and efficacy of this fungicide. Plant Disease, 100(7), 1314-1320. [Link]

  • FAO AGRIS. (2019). Baseline sensitivity of isopyrazam against Sclerotinia sclerotiorum and its efficacy for the control of Sclerotinia stem rot in vegetables. Crop Protection, 122, 42-48. [Link]

  • PubMed. (2021). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. [Link]

  • PubMed. (2016). Baseline Sensitivity of Botrytis cinerea to the Succinate Dehydrogenase Inhibitor Isopyrazam and Efficacy of this Fungicide. [Link]

  • Cultivar Magazine. (2025). Study evaluates resistance to the fungicide isopyrazam. [Link]

  • FAO. (n.d.). ISOPYRAZAM (249). [Link]

  • AERU. (2026). Isopyrazam (Ref: SYN 520453). [Link]

  • ACS Publications. (2024). Stereoselective Bioactivity and Action Mechanism of the Fungicide Isopyrazam. Journal of Agricultural and Food Chemistry. [Link]

  • AHDB. (2025). Fungicide performance dose-response curves for rusts and fusarium in winter wheat. [Link]

  • PubMed. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. [Link]

  • Regulations.gov. (2023). Fluxapyroxad. [Link]

  • SpringerLink. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. [Link]

  • Bayer Crop Science UK. (2022). Some straight pointers to primary azole performance. [Link]

  • Semantic Scholar. (2025). Ten-Year Comparison of Fungicide Sensitivity and Mycotoxin Production of Fusarium Head Blight Isolates from Korea. [Link]

  • FRAC. (2022). SDHI Fungicides. [Link]

  • CABI Digital Library. (n.d.). Fluopyram: efficacy and beyond on problematic diseases. [Link]

  • PubMed. (2024). Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking. [Link]

  • ResearchGate. (n.d.). Chemical structures of six SDHIs tested in this study. Fluxapyroxad (1), bixafen (2), penthiopyrad (3), boscalid (4), fluopyram (5) and isofetamid (6). [Link]

  • MDPI. (2021). Baseline Sensitivity and Control Efficacy of Various Group of Fungicides against Sclerotinia sclerotiorum in Oilseed Rape Cultivation. [Link]

  • Scilit. (2012). Pyrazole Carboxamide Fungicides Inhibiting Succinate Dehydrogenase. [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • 农药学学报. (2023). Sensitivity of Sclerotinia sclerotiorum to bixafen and its mixtures in Henan Province. [Link]

  • The Indian Journal of Agricultural Sciences. (2023). Translaminar activity of different insecticides against Bemisia tabaci. [Link]

  • ResearchGate. (2022). COMPARATIVE EFFICACY OF DIFFERENT FUNGICIDES AGAINST FUSARIUM WILT OF CHICKPEA (CICER ARIETINUM L.). [Link]

  • Taylor & Francis. (n.d.). Fluopyram – Knowledge and References. [Link]

  • IR-4 Project. (2021). Fusarium Literature Review & Efficacy Summary – 2021. [Link]

  • AERU. (n.d.). Fluopyram. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Semantic Scholar. (n.d.). Effect of some fungicides against the growth inhibition of Sclerotinia sclerotiorum mycelial compatibility groups. [Link]

  • iasj. (n.d.). INHIBITION OF FUNGICIDE ON SCLEROTINIA SCLEROTIORUM OF CUCUMBER AT DIFFERENT GROWTH STAGES AND FIELD CONTROL EFFECTS. [Link]

  • 农药学学报. (n.d.). Baseline sensitivity of Fusarium graminearum to difenoconazole and sensitivity correlation to other fungicides. [Link]

  • MDPI. (2021). Baseline Sensitivity and Control Efficacy of Various Group of Fungicides against Sclerotinia sclerotiorum in Oilseed Rape Cultivation. [Link]

  • The Indian Journal of Agricultural Sciences. (2023). Translaminar activity of different insecticides against Bemisia tabaci. [Link]

  • PubMed. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. [Link]

  • PMC. (2021). Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards. [Link]

Sources

Validation

Unambiguous Structural Elucidation of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: A Comparative Guide to X-ray Crystallography and Alternative Methodologies

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel heterocyclic compounds such as 1-(2,2-dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel heterocyclic compounds such as 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, a fluorinated pyrazole derivative with significant potential in medicinal chemistry. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making unambiguous structural validation a critical step in the research and development pipeline.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural validation, alongside complementary techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Decisive Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a precise model of the electron density, and thus the atomic positions.

The journey from a synthesized compound to a validated crystal structure is a meticulous process, demanding both precision and an understanding of the underlying principles. The following sections will detail this workflow, providing not just the steps, but the scientific rationale that underpins each stage.

Experimental Workflow: From Crystal to Structure

The successful structural determination of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole via X-ray crystallography hinges on a well-executed experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole crystallization Slow Evaporation/ Vapor Diffusion synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation CIF Validation (checkCIF) refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol for Structural Validation via SCXRD

1. Crystal Growth: The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is intrinsically linked to the quality of the single crystal. For a small organic molecule like 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, obtaining a single crystal of suitable size and quality is the first and often most challenging step.

  • Objective: To grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free from significant defects.

  • Methodology: Slow Evaporation

    • Dissolve the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to near saturation in a clean vial. The choice of solvent is critical and often requires screening.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single crystals. Once suitable crystals are observed, they should be carefully harvested.

2. Crystal Mounting and Data Collection

  • Objective: To mount a selected crystal on the diffractometer and collect a complete and redundant set of diffraction data.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is essential.

  • Protocol:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks.

    • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the crystal's symmetry, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

    • Collect the full dataset by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

3. Structure Solution and Refinement

  • Objective: To process the raw diffraction data, solve the phase problem to obtain an initial structural model, and refine this model to achieve the best fit with the experimental data.

  • Software: Specialized software packages such as SHELXT for structure solution and SHELXL for refinement are commonly used.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (hkl) and their corresponding intensities.

    • Structure Solution: Employ direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Model Building: Identify atomic positions from the electron density map and build an initial molecular model.

    • Refinement: Iteratively refine the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to minimize the difference between the observed and calculated structure factors.[2] This is typically achieved through a least-squares minimization process.

Data Validation: Ensuring Scientific Integrity

The final step in the crystallographic workflow is the rigorous validation of the determined structure. This is a critical process to ensure the accuracy and reliability of the crystallographic data before publication or deposition in a database.

  • The Crystallographic Information File (CIF): The standard format for reporting crystal structures is the Crystallographic Information File (CIF), which contains all the necessary information about the crystal, data collection, and refined structure.[3]

  • checkCIF: The International Union of Crystallography (IUCr) provides a free online service called checkCIF for the validation of CIFs.[4][5] This tool checks for syntax errors, numerical self-consistency, and potential issues with the structural model, generating a report with alerts that need to be addressed.

Illustrative Crystallographic Data for a Fluorinated Pyrazole Derivative

While a published crystal structure for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is not currently available in the public domain, the following table presents representative crystallographic data based on similar fluorinated pyrazole structures found in the Cambridge Structural Database (CSD).

ParameterRepresentative ValueSignificance
Chemical FormulaC₆H₈F₂N₂Confirms the elemental composition of the crystal.
Formula Weight146.14 g/mol The molecular weight of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (ų)820The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.18The calculated density of the crystal.
Absorption Coefficient (mm⁻¹)0.11A measure of how strongly the crystal absorbs X-rays.
F(000)304The total number of electrons in the unit cell.
Crystal Size (mm³)0.20 x 0.15 x 0.10The dimensions of the crystal used for data collection.
θ range for data collection (°)2.5 to 28.0The range of diffraction angles over which data was collected.
Reflections collected5600The total number of diffraction spots measured.
Independent reflections1800 [R(int) = 0.04]The number of unique reflections after accounting for symmetry. R(int) is a measure of the consistency of symmetry-related reflections.
Goodness-of-fit on F²1.05A statistical measure of how well the refined model fits the data. A value close to 1 is ideal.[6]
Final R indices [I>2σ(I)]R1 = 0.05, wR2 = 0.12R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.20The residual electron density after refinement. Large values may indicate missing atoms or disorder.

A Comparative Perspective: Alternative and Complementary Validation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation often benefits from a multi-technique approach. NMR spectroscopy and computational chemistry offer valuable insights, particularly into the molecule's behavior in solution and its electronic properties.

comparison_methods cluster_xray Solid State cluster_nmr Solution State cluster_comp In Silico Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complementary Data CompChem Computational Chemistry Xray->CompChem Validation & Prediction Xray_prop Provides: - Absolute 3D structure - Bond lengths & angles - Crystal packing NMR->CompChem Spectral Assignment NMR_prop Provides: - Connectivity (¹H, ¹³C) - Fluorine environment (¹⁹F) - Conformational dynamics CompChem_prop Provides: - Optimized geometry - Electronic properties - Spectroscopic prediction

Caption: Interplay between different structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei. For 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H and ¹³C NMR: These standard NMR techniques confirm the carbon and proton framework of the molecule, establishing the connectivity of the atoms.

  • ¹⁹F NMR: A Window into the Fluorine Environment: Given the presence of the difluoroethyl group, ¹⁹F NMR is particularly valuable. It provides information on the chemical environment of the fluorine atoms and their coupling to neighboring protons, which can help confirm the substitution pattern.[7] The large chemical shift dispersion of ¹⁹F makes it a sensitive probe for subtle structural changes.

Computational Chemistry: In Silico Validation and Prediction

Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for structural validation. By calculating the molecule's minimum energy conformation, we can predict its geometry and compare it with the experimental data from X-ray crystallography.

  • Geometry Optimization: DFT calculations can provide optimized bond lengths and angles for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, which can be directly compared to the crystallographic data.

  • Spectroscopic Prediction: Computational methods can also predict NMR chemical shifts, which can aid in the assignment of complex spectra and further validate the proposed structure.

Performance Comparison of Structural Validation Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Chemistry (DFT)
State of Matter Solid (single crystal)SolutionGas phase or with solvent models
Information Provided Absolute 3D structure, bond lengths/angles, crystal packing.[1]Atomic connectivity, conformational dynamics, electronic environment.Optimized geometry, electronic properties, predicted spectra.
Strengths Unambiguous structure determination, high precision.[1]Provides information in a biologically relevant state (solution), dynamic information.Cost-effective, can predict properties of unknown molecules, aids in spectral assignment.
Limitations Requires high-quality single crystals, provides a static picture.Does not provide absolute 3D structure directly, can be complex for large molecules.Accuracy depends on the level of theory and basis set, does not replace experimental data.
Relevance for Fluorinated Compounds Precisely locates fluorine atoms.¹⁹F NMR is a highly sensitive probe of the local environment.[7]Can accurately model the effects of fluorine on molecular geometry and electronics.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of novel pharmaceutical candidates like 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole demands a rigorous and multi-faceted approach. Single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure in the solid state, providing a level of detail that is unmatched by other techniques.

However, by integrating the insights gained from NMR spectroscopy, which reveals the molecule's structure and dynamics in solution, and computational chemistry, which offers a theoretical framework for understanding its properties, researchers can achieve a holistic and robust understanding of the molecule. This integrated approach not only ensures the scientific integrity of the structural data but also provides a deeper understanding of the structure-activity relationships that are crucial for the design of next-generation therapeutics.

References

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Chemspace. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 12(Pt 5), 583-588. Available at: [Link]

  • Pop, A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 789. Available at: [Link]

  • Mishra, R., et al. (2025). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal, 31(1), e202501856. Available at: [Link]

  • Foces-Foces, C., Alkorta, I., & Elguero, J. (2000). Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Acta Crystallographica Section B: Structural Science, 56(Pt 6), 1018–1028. Available at: [Link]

  • University of Edinburgh. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Available at: [Link]

  • Universidade de Lisboa. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Alkorta, I., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 28(14), 5469. Available at: [Link]

  • Wang, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(7), 656-664. Available at: [Link]

  • Fray, J. (2010). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Request PDF. Available at: [Link]

  • Aouad, M. R., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of Molecular Structure, 1280, 135085. Available at: [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Available at: [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Pop, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5203. Available at: [Link]

  • Coles, S. J., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 5), 589-595. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • Othman, A. A., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData, 11(1), x260001. Available at: [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Preprints.org. (2025). Single Crystal Diffraction. Retrieved from [Link]

  • Pop, A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 789. Available at: [Link]

  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Grote, Z., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1105. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Appchem. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • News-Medical.net. (2019). X-ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Digital Curation Centre. (2012). IUCr checkCIF. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,2-difluoroethyl)-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors. When handling specialized building blocks like 1-(2,2-Difluoroethyl)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors. When handling specialized building blocks like 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole (CAS: 1171013-54-9) [1], understanding the why behind the protocol is just as critical as the protocol itself.

Fluorinated pyrazoles are highly valued in drug discovery and agrochemistry for their metabolic stability and unique binding kinetics[2]. However, the very features that make them biologically active—specifically, the lipophilic 2,2-difluoroethyl group—also enhance their ability to penetrate biological membranes, including human skin.

This guide provides a comprehensive, self-validating operational and disposal plan designed to protect researchers while maintaining the integrity of sensitive experimental workflows.

Hazard Causality & Quantitative Assessment

To handle this compound safely, we must first deconstruct its physicochemical threat profile. Structural analogs of difluoroethyl pyrazoles consistently demonstrate acute toxicity profiles and severe irritant properties[3].

Table 1: Hazard Profile & Mechanistic Causality

ParameterValue / ClassificationMechanistic Causality (The "Why")
CAS Number 1171013-54-9[1]Unique identifier for inventory tracking and EHS compliance.
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation); Skin/Eye Irrit. 2[3]The highly electronegative fluorine atoms increase the molecule's lipophilicity, allowing rapid absorption through the stratum corneum and alveolar membranes.
Thermal Stability Decomposition risk at high tempsHeating fluorinated organics beyond their stability threshold can trigger the release of Hydrogen Fluoride (HF) gas and nitrogen oxides (NOx), both of which are severe systemic toxins.
Reactivity Base-sensitiveThe acidic protons on the pyrazole ring and adjacent to the difluoroethyl group can participate in unintended side reactions if exposed to strong bases without temperature control.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated heterocycles. The following matrix outlines the required gear and the scientific rationale behind each selection.

Table 2: Advanced PPE Requirements

PPE CategoryRequired SpecificationCausality & Field Insight
Hand Protection Butyl rubber gloves (≥0.3mm) OR Double-gloved NitrileFluorinated organics and their common solvent vehicles (e.g., DCM, DMF) rapidly permeate thin latex and single-layer nitrile. Butyl rubber provides superior resistance to halogenated compounds.
Eye Protection Tight-fitting chemical splash gogglesPyrazole derivatives are severe ocular irritants. Standard safety glasses lack the peripheral seals required to block volatile vapors.
Body Protection Flame-resistant (FR) lab coat (fully buttoned)Prevents dermal exposure to lipophilic compounds and protects against static-discharge ignition during dispensing.
Respiratory Fume hood (Face velocity >0.5 m/s)Mitigates inhalation of volatile vapors. If handling outside a hood (e.g., bulk transfer), a full-face respirator with ABEK-P3 filters is mandatory.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase 1: Pre-Operation & Dispensing
  • Fume Hood Preparation: Clear the hood of all non-essential equipment to prevent turbulent airflow.

    • Validation Checkpoint: Tape a 2-inch piece of tissue paper to the bottom of the sash. It must pull inward at a steady 45-degree angle, visually confirming negative pressure.

  • Tool Selection: Use anti-static spatulas (if solid) or positive-displacement pipettes (if liquid).

    • Causality: Positive displacement prevents vapor-pressure-induced dripping, a common issue with volatile fluorinated organics.

  • Dispensing: Weigh the compound directly into the reaction vessel within the fume hood.

    • Validation Checkpoint: The analytical balance must return to exactly 0.000g after tare and vessel removal. Any deviation indicates a microscopic spill on the weighing pan.

Phase 2: Reaction Execution
  • Atmosphere Control: Purge the reaction vessel with inert gas (Nitrogen or Argon) for 5 minutes prior to solvent addition.

    • Causality: Prevents oxidative degradation and moisture ingress, preserving the integrity of the pyrazole core.

  • Temperature Monitoring: Equip the reaction with an internal thermocouple.

    • Validation Checkpoint: Ensure the temperature remains strictly below the solvent's boiling point and well below thermal decomposition thresholds to prevent HF evolution.

HandlingWorkflow N1 1. Fume Hood Validation (Check flow >0.5 m/s) N2 2. Don PPE Matrix (Butyl Gloves, Goggles) N1->N2 N3 3. Dispense Chemical (Positive Displacement) N2->N3 N4 4. Reaction Execution (Inert Atm, Temp Control) N3->N4 N5 5. Decontamination (Segregate Halogenated Waste) N4->N5

Caption: Self-validating operational workflow for handling fluorinated pyrazole derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent vapor accumulation and dermal contact.

Step-by-Step Spill Cleanup
  • Assess & Isolate: Immediately halt work. Determine if the spill is Minor (<50 mL/g) or Major (>50 mL/g).

  • Containment: For minor spills, cover the area completely with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Never use combustible absorbents like sawdust; fluorinated organics can sometimes react or increase flammability risks.

  • Collection: Use non-sparking polypropylene tools to sweep up the saturated absorbent.

    • Validation Checkpoint: Wipe the spill area with a solvent-dampened cloth (e.g., ethanol), then wipe with a dry cloth. The surface must show no residue or chemical odor.

  • Waste Segregation: Place all cleanup materials into a clearly labeled "Halogenated Organic Waste" container.

Disposal Logistics

Fluorinated compounds cannot be disposed of in standard organic waste streams. They must be segregated into Halogenated Waste .

  • Causality: Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers. Standard incineration of fluorinated compounds releases highly corrosive and toxic Hydrogen Fluoride (HF) gas into the atmosphere.

SpillResponse S1 Spill Detected: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole S2 Assess Volume & Ventilation Status S1->S2 S3 Major Spill (>50mL) Evacuate & Call EHS S2->S3 High Risk S4 Minor Spill (<50mL) Don PPE & Contain S2->S4 Low Risk S5 Apply Inert Absorbent (Vermiculite/Sand) S4->S5 S6 Dispose as Halogenated Organic Waste S5->S6

Caption: Decision matrix and procedural pathway for fluorinated pyrazole spill response.

References

  • NextSDS. "1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information & Hazard Classifications." NextSDS Database. Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC. "Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria." PubMed Central. Available at:[Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.